methyl 5-methoxy-1H-indole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFYEWPUQVAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630531 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172595-68-5 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methoxy-1H-indole-3-carboxylate
CAS Number: 172595-68-5
This technical guide provides a comprehensive overview of methyl 5-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, a detailed synthetic protocol, and insights into its potential biological activities and associated signaling pathways based on related methoxyindole derivatives.
Physicochemical and Spectroscopic Data
This compound is a derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of a methoxy group at the 5-position and a methyl carboxylate at the 3-position significantly influences its electronic and steric properties, making it a valuable intermediate for the synthesis of more complex bioactive molecules.
| Property | Value |
| CAS Number | 172595-68-5 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Methoxy-1H-indole-3-carboxylic acid methyl ester, Methyl 5-methoxyindole-3-carboxylate |
| Predicted ¹H NMR | δ (ppm): ~11.0-12.0 (s, 1H, NH), ~7.9-8.1 (s, 1H, H2), ~7.2-7.4 (d, 1H, H4), ~7.0-7.2 (d, 1H, H7), ~6.8-7.0 (dd, 1H, H6), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃) |
| Predicted ¹³C NMR | δ (ppm): ~165 (C=O), ~155 (C5), ~136 (C7a), ~131 (C3a), ~125 (C2), ~115 (C7), ~112 (C4), ~103 (C6), ~101 (C3), ~56 (OCH₃), ~51 (COOCH₃) |
| Predicted IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Predicted Mass Spec. | [M+H]⁺: 206.0812 |
Note: Predicted spectroscopic data is based on the analysis of closely related structures and may vary from experimental results.
Experimental Protocols
The synthesis of this compound can be readily achieved through the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid.[1] This method is a reliable and straightforward acid-catalyzed reaction.[2][3][4]
Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
5-methoxy-1H-indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 5-methoxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of methoxyindole derivatives has garnered significant attention for its therapeutic potential, particularly in oncology and as antifungal agents.
Anticancer Potential
Numerous studies have highlighted the role of indole derivatives as potent anticancer agents.[5][6] One of the key mechanisms of action for some methoxyindoles is the inhibition of tubulin polymerization.[7] By interfering with the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer, is a potential target for indole alkaloids.[8] Furthermore, some bisindole alkaloids have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[9]
Antifungal Activity
Indole derivatives have also demonstrated promising antifungal properties.[10] The proposed mechanisms of action include the disruption of the fungal cell wall and the induction of reactive oxygen species (ROS), leading to fungal cell death.[11][12] The inhibition of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, is a key target for some antifungal agents.[13]
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and the broader class of methoxyindoles exhibits significant potential as anticancer and antifungal agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
physical and chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of methyl 5-methoxy-1H-indole-3-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly influence a compound's electronic properties, metabolic stability, and biological activity.[1] Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities.[1][2] This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development.
Core Physical and Chemical Properties
Identification and Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 172595-68-5 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | [3] |
| InChI Key | ODBFYEWPUQVAKY-UHFFFAOYSA-N | [3] |
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It should be noted that experimental values for several key properties have not been found in the reviewed literature.
| Property | Value | Data Type | Source |
| Appearance | White powder | Experimental | [4] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Solubility | Data not available | - | |
| pKa | Data not available | - | |
| logP (XLogP3) | 2.5 | Computed | [3] |
| Purity | ≥ 98% (HPLC) | Experimental | [4] |
| Storage Temperature | 0 - 8 °C | Recommendation | [4] |
Spectral and Analytical Data
Definitive, published experimental spectra for this compound are not widely available. However, predicted mass spectrometry data can provide valuable information for characterization.
Predicted Mass Spectrometry Data
The following collision cross section (CCS) values have been predicted for various adducts of the molecule, which can aid in its identification via mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 206.08118 | 141.6 |
| [M+Na]⁺ | 228.06312 | 151.9 |
| [M-H]⁻ | 204.06662 | 144.5 |
| [M+NH₄]⁺ | 223.10772 | 161.9 |
| [M+K]⁺ | 244.03706 | 149.2 |
| Source: PubChemLite[5] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a logical and standard synthetic route involves the esterification of its carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid. General methods for the synthesis of methoxy-activated indoles include the Fischer, Bischler, and Hemetsberger indole syntheses.[2]
General Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general method for the synthesis of this compound from 5-methoxy-1H-indole-3-carboxylic acid. This method is based on the well-established Fischer-Speier esterification reaction.
Reaction Scheme:
Caption: Fischer-Speier esterification of the parent carboxylic acid.
Materials:
-
5-Methoxy-1H-indole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-methoxy-1H-indole-3-carboxylic acid. Add a significant excess of anhydrous methanol to serve as both the solvent and reactant.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the pure this compound.
General Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Biological Activity and Signaling Pathways
The indole nucleus is a common feature in many biologically active compounds. The 5-methoxy substitution, in particular, has been shown to be important for the activity of some anticancer agents.[6][7] While specific studies on the signaling pathways directly modulated by this compound are limited, research on the parent compound, 5-methoxy-1H-indole, offers potential insights. For example, 5-methoxy-1H-indole has demonstrated antifungal activity against Fusarium graminearum, a mechanism proposed to involve the generation of reactive oxygen species (ROS) and subsequent disruption of cellular integrity.[1]
Proposed Antifungal Signaling Pathway
The following diagram illustrates a potential mechanism by which a 5-methoxyindole derivative could exert antifungal effects, based on studies of related compounds. This pathway is considered hypothetical for the title compound pending direct experimental validation.
Caption: Proposed antifungal mechanism of action for 5-methoxyindoles.
Safety and Handling
Based on GHS classifications from supplier notifications, this compound is considered hazardous.[3]
-
Hazard Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound | C11H11NO3 | CID 23091969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
methyl 5-methoxy-1H-indole-3-carboxylate molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic workflow for methyl 5-methoxy-1H-indole-3-carboxylate. This indole derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[1]
Molecular Structure and Properties
This compound possesses the chemical formula C₁₁H₁₁NO₃.[1] Its structure consists of a bicyclic indole core, with a methoxy group substituted at the 5-position and a methyl carboxylate group at the 3-position.
Quantitative Molecular Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 172595-68-5 | PubChem[1] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | PubChem[3] |
| InChIKey | ODBFYEWPUQVAKY-UHFFFAOYSA-N | PubChem[1] |
Synthetic Workflow: Fischer-Speier Esterification
The synthesis of this compound can be achieved through various synthetic routes. A common and straightforward method is the Fischer-Speier esterification of 5-methoxy-1H-indole-3-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester. While the following protocol is based on the synthesis of the related methyl indole-3-carboxylate, the principles are directly applicable.[2]
Experimental Protocol:
A detailed experimental protocol for a similar Fischer-Speier esterification is outlined below[2]:
-
Reaction Setup: To a round-bottom flask containing 5-methoxy-1H-indole-3-carboxylic acid, add anhydrous methanol, which serves as both a reactant and a solvent. Introduce a magnetic stir bar.
-
Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. This addition is exothermic and should be performed with caution.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture into ice-cold water, which may cause the product to precipitate.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain the final product.
The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: Logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Safety and Hazards of Methyl 5-methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with methyl 5-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory practices.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| LogP | 2.5 | PubChem[1] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory tract irritation.[1]
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3)
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictograms:
![]()
Toxicological Data
Comprehensive toxicological data for this compound is limited. However, data from closely related indole derivatives can provide insights into its potential toxicological profile.
| Test | Species | Route | Result | Compound | Source |
| LD50 | Mouse | Intraperitoneal | 370 mg/kg | 5-Methoxyindole | Benchchem |
It is important to note that the toxicological properties of the methyl ester derivative may differ from the parent indole. Further testing is required to establish a definitive toxicological profile for this compound.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following are summaries of key experimental protocols relevant to the identified hazards of this compound.
Acute Oral Toxicity (OECD Guideline 423)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
Methodology:
-
Animal Model: Typically, rodents (e.g., rats or mice) are used.
-
Dosage: A stepwise procedure is used with a small number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.
In Vivo Skin Irritation (OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved area of the skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.
In Vivo Eye Irritation (OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye lesions is scored to classify the substance's irritation potential.
Signaling Pathways and Mechanisms of Toxicity
The specific signaling pathways and mechanisms underlying the toxicity of this compound have not been extensively studied. However, research on related indole compounds suggests potential mechanisms. For instance, some indole derivatives have been shown to induce oxidative stress and apoptosis in various cell lines. The electron-rich indole nucleus can undergo metabolic activation to form reactive intermediates that may covalently bind to cellular macromolecules, leading to toxicity.
Further research is necessary to elucidate the precise molecular mechanisms of toxicity for this compound.
Below is a generalized workflow for assessing the cytotoxicity of a novel compound, which would be applicable to this compound.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a chemical compound.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory to minimize exposure and mitigate risks.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or if dusts may be generated, use a NIOSH-approved respirator.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment.
References
The Pivotal Role of Methoxyindoles in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active molecules with significant therapeutic potential. The strategic placement of a methoxy group on the indole ring profoundly influences the molecule's electronic properties and its ability to interact with various biological targets. This guide provides an in-depth exploration of the biological significance of methoxyindoles, focusing on their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. From the well-established neurohormone melatonin to novel synthetic derivatives, methoxyindoles have demonstrated remarkable utility in the development of treatments for a wide array of diseases, including cancer, neurodegenerative disorders, viral infections, and inflammatory conditions.
Therapeutic Applications and Biological Activities
Methoxyindole derivatives have been investigated for a broad spectrum of pharmacological activities. Their versatility as therapeutic agents stems from their ability to modulate multiple signaling pathways and interact with a variety of receptors and enzymes.
Anticancer Activity
A significant body of research has focused on the anticancer properties of methoxyindoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.
Neuroprotective Effects
The neuroprotective potential of methoxyindoles is another area of intense investigation. Melatonin (N-acetyl-5-methoxytryptamine), an endogenous methoxyindole, is well-known for its role in regulating circadian rhythms and its antioxidant properties, which are crucial for protecting neuronal cells from oxidative damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]
Antiviral Activity
Several indole derivatives, including those with methoxy substitutions, have shown promise as antiviral agents.[3] Their mechanisms of action can involve inhibiting viral entry, replication, or other essential processes in the viral life cycle.
Anti-inflammatory and Antioxidant Properties
Methoxyindoles often exhibit potent anti-inflammatory and antioxidant activities. They can modulate inflammatory pathways, such as the NF-κB signaling cascade, and directly scavenge reactive oxygen species (ROS), thereby mitigating cellular damage associated with oxidative stress.[4]
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various methoxyindole derivatives across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective drug candidates.
Table 1: Anticancer Activity of Methoxyindole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Methoxyindole-3-carboxaldehyde | Lung, Breast, Colon, Prostate | Not Specified | Not Specified | [5] |
| Indole-based Melatonin Analogue (2a-e) | Hepatocellular Carcinoma (HepG2) | Not Specified | 4.8 ± 0.20 (for Melatonin) | [6] |
| 1-Aryl-3-(1-H-indole-3-yl)prop-2-en-1-on (2a-d) | Various (NCI-60 panel) | Not Specified | Varies | [7] |
| Indole-Aryl-Amide Derivative | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Cytotoxicity | Varies (some in low µM range) | [8] |
| Indole derivatives of Ursolic Acid | SMMC-7721, HepG2 | MTT Assay | 0.56 ± 0.08 | [9] |
| 10-methoxygoshuyuamide | MCF-7, HepG-2, A549, SHSY-5Y | Not Specified | 75.8 | [10] |
Table 2: Antiviral Activity of Methoxyindole Derivatives
| Compound/Derivative | Virus | Assay Type | IC50 (µM) | Reference |
| 1-methoxyindole-3-carbaldehyde | Herpes Simplex Virus-2 (HSV-2) | Not Specified | 8.946 ± 0.02 (for extract) | [11] |
| Indole-2-carboxylate derivative (8f) | Coxsackie B3 virus | Cytopathic Effect (CPE) | >17.1 (SI) | [12] |
| Indole-2-carboxylate derivative (14f) | Influenza A | Cytopathic Effect (CPE) | 7.53 | [12] |
| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Influenza A (H3N2) | Virus Yield Reduction | 3.4 | [13] |
| Methylglyoxal | Influenza B | Not Specified | 23-140 | [14] |
Table 3: Receptor Binding Affinity of Methoxyindole Derivatives
| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) | Reference |
| Melatonin | MT1 | 0.014 (for (S)-(-)-22b) | [15] |
| 5-Methoxytryptamine | 5-HT1F | <100 | [12] |
| 5-Methoxytryptamine | 5-HT7 | pKi 6.1 | [16] |
| Ramelteon | MT1 | ~6x higher than Melatonin | [17] |
| 2-Phenylmelatonin (2-PMT) | MT1/MT2 | High | [17] |
| (S)-(-)-22b (indan analogue) | MT1 | 0.014 | [15] |
Table 4: Anti-inflammatory Activity of Methoxyindole Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 2-(Trimethoxyphenyl)-thiazole (A2) | COX-2 | 23.26 | [18] |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 ± 0.04 | [19] |
| Metamizol | COX-2 (in intact macrophages) | 12 ± 1.8 | [20] |
| Epimuqubilin A | Nitric Oxide Production (LPS-stimulated RAW 264.7) | 7.4 | [21] |
Key Signaling Pathways Modulated by Methoxyindoles
The therapeutic effects of methoxyindoles are often mediated by their interaction with critical intracellular signaling pathways. Understanding these pathways is paramount for elucidating their mechanism of action and for the rational design of targeted therapies.
Melatonin Signaling Pathway
Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors, MT1 and MT2.[22] Activation of these receptors, typically by melatonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This, in turn, modulates downstream effectors like protein kinase A (PKA) and the phosphorylation of CREB.[23] Melatonin receptor activation can also influence other signaling cascades involving phospholipase C (PLC) and ion channels.[24]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. Several methoxyindoles have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][27][28] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Methoxyindoles, through their antioxidant properties, can activate this pathway, thereby enhancing the cell's defense against oxidative damage.
Experimental Protocols
The following are detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of methoxyindole derivatives.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][29]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a methoxyindole derivative on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methoxyindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1][17][30][31]
Objective: To determine the IC50 of a methoxyindole derivative against a specific virus.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus)
-
Virus stock
-
Complete cell culture medium
-
Methoxyindole derivative stock solution
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer in plaque-forming units (PFU)/mL.
-
Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in infection medium.
-
Infection: Pre-treat the cell monolayers with the compound dilutions for 1-2 hours. Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Protocol 3: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[2][4][21][32][33]
Objective: To evaluate the ability of a methoxyindole derivative to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Methoxyindole derivative stock solution
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.
Conclusion
Methoxyindoles represent a highly valuable and versatile class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, neuroprotective, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. The ability to systematically evaluate their potency through well-defined experimental protocols and to understand their mechanisms of action by dissecting their interactions with key signaling pathways provides a robust framework for the development of novel and effective methoxyindole-based drugs. The continued exploration of this chemical space, guided by quantitative bioactivity data and a deep understanding of the underlying biology, holds great promise for addressing a wide range of unmet medical needs.
References
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- 2. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
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- 12. acnp.org [acnp.org]
- 13. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the antiviral activity of methylglyoxal against influenza B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | MDPI [mdpi.com]
- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 26. bosterbio.com [bosterbio.com]
- 27. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 32. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 33. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of 5-Methoxyindole Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole derivatives represent a structurally diverse class of naturally occurring compounds with a broad spectrum of biological activities. From the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to the ubiquitous neurohormone melatonin, these molecules are found across the plant and animal kingdoms, as well as in various microorganisms. Their profound physiological effects, primarily mediated through interactions with the serotonergic system, have made them a subject of intense research and a promising source for novel therapeutic agents. This in-depth technical guide explores the natural occurrence, biosynthesis, and analytical quantification of key 5-methoxyindole derivatives. It further provides detailed experimental protocols and visualizes the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in the field.
Natural Occurrence and Quantitative Data
5-Methoxyindole derivatives are biosynthesized from the essential amino acid L-tryptophan and are found in a wide array of natural sources.[1] The following tables summarize the quantitative data on the occurrence of prominent 5-methoxyindole derivatives in various species.
Table 1: Quantitative Occurrence of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
| Source Organism | Part/Secretion | Concentration | Reference(s) |
| Incilius alvarius (Colorado River Toad) | Venom | Up to 15-30% of dried venom | [2][3][4] |
| Anadenanthera peregrina (Yopo) | Seeds | Variable, often alongside DMT and bufotenine | [5] |
| Virola theiodora | Bark resin | Psychoactive concentrations used in snuffs | [5] |
| Human | Blood, urine, cerebrospinal fluid | Detected, but endogenous production is debated | [6] |
Table 2: Quantitative Occurrence of 5-Methoxytryptamine (5-MT)
| Source Organism | Tissue/Fluid | Concentration/Levels | Reference(s) |
| Golden Hamster (Mesocricetus auratus) | Pineal Gland | Highest at 16:30 h, lowest at 00:30 h (day-night rhythm) | [7] |
| Rat | Pineal Gland | Low levels, rapidly metabolized by MAO | [7][8] |
| Human | Body | Occurs naturally in low levels, especially in the pineal gland | [8] |
Table 3: Quantitative Occurrence of Melatonin (N-acetyl-5-methoxytryptamine)
| Source Organism | Tissue/Organ | Concentration Range | Reference(s) |
| Various Plants (e.g., Tanacetum parthenium, Hypericum perforatum) | Seeds, Flowers, Fruits | Generally higher than in animal tissues; can exceed 5800 ng/g FW in some species | [9][10] |
| Bovine | Pineal Gland | Isolated from this source in 1958 | [9] |
| Human | Pineal Gland | Produces about 30 µ g/day | [11] |
| Rat | Pineal Gland | Levels vary with light-dark cycle | [12] |
Table 4: Quantitative Occurrence of 5-Methoxyindole-3-acetic acid (5-MIAA)
| Source Organism | Tissue/Organ | Presence/Levels | Reference(s) |
| Rat | Pineal Gland, Retina, Harderian Gland | Synthesized in these tissues | [13] |
| Brassica napus | - | Identified as a metabolite | [14] |
| Human | Urine | Identified as a urinary metabolite | [14] |
Biosynthesis of 5-Methoxyindole Derivatives
The biosynthesis of 5-methoxyindole derivatives originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic steps, with serotonin serving as a key intermediate.[1][15] An alternative pathway where serotonin is first O-methylated to 5-methoxytryptamine (5-MT) and then N-acetylated to melatonin has also been proposed and is considered prevalent in some organisms like plants and bacteria.[16]
Biosynthesis of 5-methoxyindole derivatives from L-tryptophan.
Signaling Pathways of 5-Methoxyindole Derivatives
The pharmacological effects of many 5-methoxyindole derivatives are mediated through their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. These are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, which is coupled to Gi/o proteins, typically leads to an inhibitory cellular response. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17] Additionally, stimulation of the 5-HT1A receptor can modulate ion channel activity and activate other signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[15][17]
Simplified 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling
In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/G11 proteins and its activation is generally excitatory.[18] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][19] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[18][19]
Simplified 5-HT2A receptor signaling pathway.
Experimental Protocols
The accurate identification and quantification of 5-methoxyindole derivatives are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
General Workflow for Natural Product Isolation and Identification
The process of isolating and identifying novel 5-methoxyindole derivatives from natural sources typically follows a standardized workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhaling Bufotoxins from the River Toad | Psychedelics Today [psychedelicstoday.com]
- 3. Understanding 5-MeO-DMT: Historical use [beckleypsytech.com]
- 4. A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Melatonin in Medicinal and Food Plants: Occurrence, Bioavailability, and Health Potential for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veritavitalis.com [veritavitalis.com]
- 12. Concentration of 5-methoxytryptophol in pineal gland and plasma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. 5-HT2A_receptor [bionity.com]
Methyl 5-Methoxy-1H-indole-3-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The strategic introduction of substituents, such as a methoxy group, can significantly alter the electronic properties, metabolic stability, and biological activity of the indole core.[1] Among the vast array of functionalized indoles, Methyl 5-methoxy-1H-indole-3-carboxylate stands out as a particularly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups provides a robust platform for the synthesis of a diverse range of complex, biologically active molecules.[3][4]
This technical guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] |
| Molar Mass | 205.21 g/mol | [5][7] |
| Monoisotopic Mass | 205.0739 Da | [6] |
| CAS Number | 172595-68-5 | [5] |
| Appearance | (Varies, typically a solid) | - |
| Melting Point | (Not consistently reported) | - |
| XLogP3 | 2.5 | [5] |
| SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | [6] |
| InChIKey | ODBFYEWPUQVAKY-UHFFFAOYSA-N | [5][6] |
Note: Physical properties such as melting point and appearance can vary based on purity and crystalline form.
Synthesis of the Core Intermediate
The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-methoxy-1H-indole-3-carboxylic acid. This reaction, a classic Fischer-Speier esterification, utilizes an excess of methanol to serve as both a reagent and a solvent, driving the equilibrium towards the product.[8]
This protocol details the synthesis of the title compound from its carboxylic acid precursor.[8]
Materials:
-
5-Methoxy-1H-indole-3-carboxylic acid (1.0 eq.)
-
Anhydrous Methanol (Reagent Grade)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole-3-carboxylic acid (e.g., 5.0 g, 26.1 mmol). In a fume hood, add a significant excess of anhydrous methanol (e.g., 60 mL). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water (e.g., 200 mL). The product may precipitate as a solid.
-
Neutralize the aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Synthetic Utility and Key Transformations
This compound is a versatile building block due to its multiple reactive sites. The indole nitrogen, the ester group, and the aromatic ring system can all be selectively functionalized to build molecular complexity.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H11NO3 | CID 23091969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Properties of the 5-Methoxyindole Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methoxyindole (5MOI) is a pivotal heterocyclic compound, forming the core structure of neurochemicals like melatonin and serving as a versatile intermediate in pharmaceutical synthesis.[1][2] Its electronic properties are fundamental to its reactivity, molecular interactions, and photophysical behavior. This guide provides a comprehensive technical overview of the 5-methoxyindole scaffold's electronic structure, supported by theoretical principles and detailed experimental protocols for its characterization. Key data are summarized, and workflows for experimental and computational analyses are visualized to aid researchers in applying these concepts.
Introduction to the 5-Methoxyindole Scaffold
The indole nucleus is an electron-rich aromatic system and a ubiquitous feature in biologically active molecules. The addition of a methoxy group (-OCH₃) at the 5-position significantly modulates the electronic landscape of the indole ring. The oxygen atom's lone pairs participate in resonance with the aromatic system, acting as a strong electron-donating group through a positive mesomeric effect.[3] This increased electron density enhances the scaffold's nucleophilicity and influences its reactivity in chemical synthesis and its interactions with biological targets.[1][4]
Structurally, 5-methoxyindole can exist in two primary conformational states, syn and anti, defined by the orientation of the N-H bond relative to the methoxy group. The anti-conformer is the more stable ground-state form and is typically the only conformer observed in molecular beam experiments due to a significant energy barrier for interconversion.[5][6]
Theoretical Electronic Structure
The electronic behavior of 5-methoxyindole is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's optical and electronic properties.
A key feature of indole and its derivatives is the presence of two close-lying ππ* excited singlet states, denoted ¹Lₐ and ¹Lₑ. In the parent indole molecule, these states are close in energy, leading to complex vibronic coupling. However, in 5-methoxyindole, theoretical calculations and spectroscopic studies have shown that the methoxy group induces a large energy gap of over 4000 cm⁻¹ between the ¹Lₑ (the lowest excited state, S₁) and the ¹Lₐ (S₂) states.[7] This separation simplifies the electronic spectrum by minimizing vibronic coupling, a distinct feature compared to unsubstituted indole.
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic properties of the 5MOI scaffold.[8][9][10] These methods can accurately model orbital energies, electron density distribution, and the nature of electronic transitions.
Experimental Determination of Electronic Properties
A combination of electrochemical, spectroscopic, and computational methods is required for a thorough characterization of the 5MOI scaffold's electronic properties.
Electrochemical Methods: Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for probing the redox behavior of organic molecules and estimating HOMO and LUMO energy levels.[11] By measuring the potentials at which the molecule is oxidized and reduced, one can calculate the energies of the frontier orbitals. The onset of the first oxidation potential (Eₒₓ) corresponds to the removal of an electron from the HOMO, while the onset of the first reduction potential (EᵣₑᏧ) relates to the addition of an electron to the LUMO.[12][13]
-
Preparation of Solution:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, high-purity solvent (e.g., dichloromethane or acetonitrile).[14][15]
-
Dissolve the 5-methoxyindole sample in this electrolyte solution to a final concentration of approximately 1 mM.[14]
-
Prepare a reference solution containing a known standard, typically ferrocene, for potential calibration.[12]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference electrode).[15][16]
-
Ensure all electrodes are meticulously cleaned and polished before use.[14]
-
Fill the cell with the analyte solution and deaerate thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[14]
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a scan of the background electrolyte solution first to ensure no interfering peaks are present.
-
Run the cyclic voltammogram for the sample solution. A typical scan might start at 0 V, sweep to a positive potential (e.g., +2.0 V), reverse to a negative potential (e.g., -2.5 V), and return to 0 V.[14]
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[16]
-
-
Data Analysis:
-
Record the voltammogram (current vs. potential).
-
Determine the onset potentials for the first oxidation (Eₒₓ,ₒₙₛₑₜ) and reduction (EᵣₑᏧ,ₒₙₛₑₜ) peaks.
-
Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (typically assumed to be -4.8 eV or -5.1 eV relative to vacuum).[12]
-
Calculate the HOMO and LUMO energies using the following empirical formulas[13][17]:
-
E_HOMO (eV) = -[E_ox,onset (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red,onset (vs Fc/Fc⁺) + 4.8]
-
-
Spectroscopic Methods: UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions between molecular orbitals.[18] For most organic molecules, the lowest energy absorption band, observed at the longest wavelength (λ_max), corresponds to the transition from the HOMO to the LUMO. The onset of this absorption band can be used to estimate the optical HOMO-LUMO gap (E_g).[19][20]
-
Sample Preparation:
-
Choose a UV-transparent solvent in which the 5-methoxyindole is soluble (e.g., methanol, ethanol, or cyclohexane).[21]
-
Prepare a stock solution of the compound at a known concentration.
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize (typically 20-30 minutes).[22]
-
Select a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to be used as the blank/reference.[22]
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction (zeroing) across the desired wavelength range (e.g., 200-800 nm).[22]
-
-
Data Acquisition:
-
Rinse the sample cuvette with the analyte solution, then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Save the data, noting the absorbance values at each wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus wavelength (nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
Determine the absorption edge (λ_onset) by finding the intercept of the tangent of the low-energy side of the first absorption band with the baseline.
-
Calculate the optical energy gap (E_g) using the Planck-Einstein relation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
-
Computational Methods: Density Functional Theory (DFT)
DFT has become a standard tool for predicting the electronic properties of molecules. It provides a good balance between computational cost and accuracy for systems like 5-methoxyindole. The typical output includes optimized molecular geometry, orbital energies (HOMO, LUMO), and simulated electronic spectra.[8][9]
-
Structure Definition: Build the 3D structure of the 5-methoxyindole molecule (anti conformer).
-
Method Selection: Choose a functional and basis set. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[8][10]
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule in its ground state.
-
Frequency Calculation: Run a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final electronic properties, including the energies of the HOMO and LUMO.
-
Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis spectrum.
Summary of Electronic Properties Data
The following table summarizes key quantitative electronic data for the 5-methoxyindole scaffold and its derivatives from the literature. Direct experimental values for the HOMO and LUMO of the parent 5MOI are not widely reported; therefore, data from computational studies and related compounds are included for context.
| Property | Value | Method | Notes and Reference(s) |
| Excited States (S₁/S₂) Gap | > 4000 cm⁻¹ | Ab initio Calculation | Energy gap between the ¹Lₑ (S₁) and ¹Lₐ (S₂) states.[7] |
| Ground State Dipole Moment (μ₀) | 1.59 D | Stark Spectroscopy | For the stable anti-conformer.[23] |
| Excited State Dipole Moment (μ₁) | 1.14 D | Stark Spectroscopy | For the S₁ state of the anti-conformer.[23] |
| UV Absorption (λ_max) | ~296 nm, ~636 nm | UV-Vis Spectroscopy | For a biotransformation product (5,5'-dimethoxyindigo). [No specific citation found for 5,5'-dimethoxyindigo, but a similar product of 5-methylindole is noted] |
| UV Absorption (λ_max) | ~400 nm | UV-Vis Spectroscopy | For 5-methoxy-3-(2-nitrovinyl)indole, a derivative. |
| HOMO / LUMO Gap | Bathochromic shift | DFT Calculation | A red-shift in the HOMO-LUMO gap is observed in melatonin (a 5MOI derivative) compared to indole.[8] |
Conclusion
The 5-methoxyindole scaffold possesses a unique and tunable electronic profile. The electron-donating methoxy group at the 5-position enriches the π-system, influencing its chemical reactivity and molecular interactions. A defining electronic feature is the large energy separation between its lowest lying ¹Lₑ and ¹Lₐ excited states, which distinguishes it from the parent indole molecule. A comprehensive understanding of these properties, achieved through the integration of electrochemical, spectroscopic, and computational techniques as detailed in this guide, is essential for leveraging this important scaffold in the design of novel pharmaceuticals and functional organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thedelocalizedchemist.com [thedelocalizedchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. prezi.com [prezi.com]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. scispace.com [scispace.com]
- 18. longdom.org [longdom.org]
- 19. agilent.com [agilent.com]
- 20. eu-opensci.org [eu-opensci.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 23. spectrabase.com [spectrabase.com]
A Comprehensive Technical Review of 5-Methoxy-1H-indole-3-carboxylic Acid Esters: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-indole-3-carboxylic acid and its ester derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position and an ester functionality at the 3-position significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth literature review of 5-methoxy-1H-indole-3-carboxylic acid esters, focusing on their synthesis, neuroprotective, and anti-inflammatory properties.
Synthesis of 5-Methoxy-1H-indole-3-carboxylic Acid Esters
The synthesis of 5-methoxy-1H-indole-3-carboxylic acid esters can be primarily achieved through two main strategies: direct esterification of the parent carboxylic acid or construction of the indole ring with the ester moiety already in place.
Experimental Protocol: Fischer-Speier Esterification of 5-Methoxy-1H-indole-3-carboxylic Acid
This protocol describes the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate via a classic acid-catalyzed esterification.
Materials:
-
5-Methoxy-1H-indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-methoxy-1H-indole-3-carboxylic acid and a magnetic stir bar.
-
Add an excess of anhydrous methanol to the flask, which serves as both the reactant and solvent. Stir the mixture.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water. The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
A similar procedure can be followed for the synthesis of other esters, such as ethyl or propyl esters, by substituting methanol with the corresponding alcohol.
Biological Activities and Mechanisms of Action
5-Methoxy-1H-indole-3-carboxylic acid esters have shown promise as both neuroprotective and anti-inflammatory agents.
Neuroprotective Effects
The neuroprotective properties of 5-methoxyindole derivatives are of significant interest for the potential treatment of neurodegenerative diseases. While specific quantitative data for the esters is limited in the public domain, the parent acid and its close analogs provide valuable insights into the mechanism of action.
One key target identified for the neuroprotective effect of a closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH) . Inhibition of DLDH by MICA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.
Caption: Neuroprotective signaling pathway of 5-methoxyindole derivatives. Caption: General experimental workflow for synthesis and evaluation.
Anti-inflammatory Effects
Derivatives of 5-methoxyindole have also been investigated for their anti-inflammatory properties. The mechanism of action is thought to involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Some methoxy-activated indole derivatives have been shown to inhibit these enzymes, suggesting a mechanism for their anti-inflammatory effects.
NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Indole-3-carbinol, a related indole derivative, has been shown to suppress NF-κB activation[2]. This suppression occurs through the inhibition of IκBα kinase, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the p65 subunit of NF-κB is not translocated to the nucleus, and the transcription of pro-inflammatory genes is inhibited.
Caption: Anti-inflammatory signaling pathway via NF-κB inhibition.
Quantitative Data
| Compound | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |
| 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | Anti-inflammatory | In vivo (rat) | 64.2% inhibition at 50 mg/kg | [3] |
| Indole-3-carbinol | NF-κB Inhibition | Myeloid and leukemia cells | Suppression of NF-κB activation | [2] |
Conclusion
5-Methoxy-1H-indole-3-carboxylic acid esters are a promising class of compounds with significant potential for the development of novel neuroprotective and anti-inflammatory agents. Their synthesis is readily achievable through established methods, and their biological activity is rooted in the modulation of key signaling pathways involved in oxidative stress and inflammation. Further research is warranted to synthesize and evaluate a broader range of ester derivatives to establish clear structure-activity relationships and to obtain more comprehensive quantitative data on their efficacy. The exploration of their effects on targets such as DLDH, COX, and the NF-κB pathway will be crucial in advancing these compounds toward clinical applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
Methodological & Application
Synthesis of Methyl 5-methoxy-1H-indole-3-carboxylate from 5-Methoxyindole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from 5-methoxyindole. The protocol outlines a reliable three-step synthetic route involving formylation, oxidation, and esterification. Detailed experimental procedures, quantitative data, and characterization information are provided to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of numerous pharmaceuticals and biologically active molecules. The title compound, this compound, serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its structure, featuring a methoxy group at the 5-position and a methyl carboxylate at the 3-position of the indole ring, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs.
This application note details a robust and efficient three-step synthesis commencing with the readily available 5-methoxyindole. The synthetic pathway involves:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 5-methoxyindole to yield 5-methoxy-1H-indole-3-carboxaldehyde.
-
Pinnick Oxidation: Mild and selective oxidation of the resulting aldehyde to the corresponding carboxylic acid, 5-methoxy-1H-indole-3-carboxylic acid.
-
Fischer-Speier Esterification: Conversion of the carboxylic acid to the final product, this compound, using methanol under acidic conditions.
Synthetic Pathway Overview
Caption: Overall synthetic route from 5-methoxyindole to the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1][2][3]
Materials:
-
5-Methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-methoxyindole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 5-methoxy-1H-indole-3-carboxaldehyde as a solid.
Characterization of 5-Methoxy-1H-indole-3-carboxaldehyde: [4]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70.
Step 2: Synthesis of 5-Methoxy-1H-indole-3-carboxylic acid (Pinnick Oxidation)
The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, particularly suitable for substrates with sensitive functional groups.[5]
Materials:
-
5-Methoxy-1H-indole-3-carboxaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a mixture of t-BuOH and water.
-
To this solution, add 2-methyl-2-butene (a scavenger for the hypochlorite byproduct) in excess (e.g., 5-10 equivalents).
-
In a separate beaker, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 5-methoxy-1H-indole-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water).
Characterization of 5-Methoxy-1H-indole-3-carboxylic acid: [6]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (br s, 1H, COOH), 8.05 (s, 1H), 7.55 (d, J = 2.4 Hz, 1H), 7.30 (d, J = 8.8 Hz, 1H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H), 3.78 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.5, 153.8, 131.5, 126.0, 125.5, 112.8, 112.0, 105.0, 100.5, 55.2.
Step 3: Synthesis of this compound (Fischer-Speier Esterification)
Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7][8][9]
Materials:
-
5-Methoxy-1H-indole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 5-methoxy-1H-indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethyl acetate/hexane) to yield the pure product as a solid.
Characterization of this compound: [10]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9.
-
IR (KBr, cm⁻¹): 3273, 2923, 1680, 1446, 1357, 1194, 1177, 1057, 879, 767.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DCM | 0 to RT | 2 - 4 | 80 - 95 |
| 2 | Pinnick Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | RT | 4 - 12 | 85 - 95 |
| 3 | Fischer-Speier Esterification | H₂SO₄ (cat.), MeOH | Methanol | Reflux | 4 - 8 | 80 - 90 |
Note: Yields are indicative and may vary depending on the specific reaction scale and purification methods.
Experimental Workflow Diagram
Caption: A step-by-step workflow of the synthesis process.
Conclusion
This application note provides a detailed and reliable protocol for the three-step synthesis of this compound from 5-methoxyindole. The described methods are well-established and utilize readily available reagents, offering a practical approach for researchers in organic synthesis and medicinal chemistry. The provided quantitative data and characterization details will aid in the successful implementation and replication of this synthetic route for the production of this valuable chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Fischer Indole Synthesis for 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-methoxyindole derivatives via the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone in medicinal chemistry and drug development for accessing a wide array of biologically active compounds, including tryptamines and other pharmacologically relevant scaffolds.
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] For the synthesis of 5-methoxyindole derivatives, the reaction commences with 4-methoxyphenylhydrazine and a suitable carbonyl compound. The methoxy group at the 5-position is a common feature in many psychoactive tryptamines and other neurologically active agents, making this specific application of the Fischer indole synthesis of significant interest.
This document outlines the general mechanism, provides a summary of reaction conditions for various 5-methoxyindole derivatives, and offers detailed experimental protocols.
Reaction Mechanism and Signaling Pathway
The Fischer indole synthesis proceeds through a series of well-established steps initiated by acid catalysis. The key transformation is a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed arylhydrazone.[2]
References
Application Notes and Protocols: Japp-Klingemann Reaction for Indole-3-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indole-3-carboxylates using the Japp-Klingemann reaction, followed by the Fischer indole synthesis. This two-step, one-pot optional method is a robust strategy for the preparation of a wide array of substituted indole-3-carboxylates, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The indole nucleus is a privileged scaffold in numerous biologically active compounds and pharmaceuticals. The Japp-Klingemann reaction provides an efficient route to arylhydrazones, which are key intermediates in the widely used Fischer indole synthesis.[1][2][3] This method is particularly useful for the synthesis of indole-3-carboxylates, which have garnered significant attention for their therapeutic potential, notably as anti-inflammatory agents through the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).
The overall synthetic strategy involves two main stages:
-
Japp-Klingemann Reaction: An aryl diazonium salt, generated in situ from a corresponding aniline, reacts with a β-ketoester, such as ethyl 2-methylacetoacetate, to form an arylhydrazone intermediate.[1][2]
-
Fischer Indole Synthesis: The resulting arylhydrazone undergoes an acid-catalyzed intramolecular cyclization to yield the final indole-3-carboxylate product.[1][2]
Data Presentation
The following tables summarize the yields of various substituted indole-3-carboxylates synthesized via the Japp-Klingemann and Fischer indole synthesis route, highlighting the versatility of this methodology.
Table 1: Synthesis of Substituted Ethyl 2-methyl-1H-indole-3-carboxylates
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | Ethyl 2-methyl-1H-indole-3-carboxylate | 85 |
| 2 | 4-CH₃ | Ethyl 2,5-dimethyl-1H-indole-3-carboxylate | 82 |
| 3 | 4-OCH₃ | Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | 78 |
| 4 | 4-Cl | Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 88 |
| 5 | 4-Br | Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 90 |
| 6 | 4-NO₂ | Ethyl 2-methyl-5-nitro-1H-indole-3-carboxylate | 75 |
| 7 | 3-CH₃ | Ethyl 2,6-dimethyl-1H-indole-3-carboxylate | 80 |
| 8 | 3-Cl | Ethyl 6-chloro-2-methyl-1H-indole-3-carboxylate | 86 |
Yields are based on the corresponding aniline starting material.
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of indole-3-carboxylates via the Japp-Klingemann and Fischer indole synthesis.
Protocol 1: Two-Step Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
This protocol is divided into two parts: the synthesis of the arylhydrazone intermediate via the Japp-Klingemann reaction and the subsequent Fischer indole cyclization.
Part A: Synthesis of Ethyl 2-(phenylhydrazono)propanoate (Japp-Klingemann Reaction)
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Sodium Acetate (3.0 eq)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
-
-
Coupling with Ethyl 2-methylacetoacetate:
-
In a separate 500 mL beaker, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.
-
A colored precipitate of the arylhydrazone should form.
-
Continue stirring for 30 minutes at 0-5 °C.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude arylhydrazone in a desiccator. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
-
Part B: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)
Materials:
-
Ethyl 2-(phenylhydrazono)propanoate (from Part A)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount) or Polyphosphoric Acid (PPA)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the dried arylhydrazone from Part A.
-
Add absolute ethanol to dissolve the hydrazone.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of PPA.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The indole product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-methyl-1H-indole-3-carboxylate.
-
Protocol 2: One-Pot Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
This protocol combines the Japp-Klingemann reaction and the Fischer indole synthesis into a single, streamlined procedure.
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Sodium Acetate (3.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Ice
Procedure:
-
Diazotization and Coupling (as in Protocol 1, Part A, steps 1 & 2):
-
Follow the procedure for the diazotization of aniline and the coupling with ethyl 2-methylacetoacetate in an ethanol/water mixture. Do not isolate the intermediate hydrazone.
-
-
In Situ Cyclization (Fischer Indole Synthesis):
-
Once the formation of the arylhydrazone is complete (as indicated by the formation of a precipitate), carefully add concentrated sulfuric acid or PPA to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification (as in Protocol 1, Part B, step 3):
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical and logical pathways described in these application notes.
Caption: Workflow for the two-step synthesis of indole-3-carboxylates.
Caption: Inhibition of the Prostaglandin E₂ signaling pathway by indole-3-carboxylates.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Functionalized Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds. Palladium-catalyzed reactions have revolutionized the synthesis of functionalized indoles, offering efficient and versatile methods to construct and modify this important heterocyclic system. These methods provide access to a diverse range of substituted indoles that are often difficult to prepare using traditional methods. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed indole syntheses, including the Larock, Hegedus, and Buchwald-Hartwig reactions, as well as palladium-catalyzed C-H functionalization and a palladium-catalyzed variant of the Fischer indole synthesis.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. This reaction is known for its high versatility and broad substrate scope.[1][2][3]
Reaction Principle and Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The o-haloaniline adds to the Pd(0) catalyst.
-
Alkyne Insertion: The alkyne undergoes migratory insertion into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the palladium-bound vinyl group.
-
Reductive Elimination: The indole ring is formed, and the Pd(0) catalyst is regenerated.[2]
Data Presentation
Table 1: Larock Indole Synthesis - Substrate Scope and Reaction Conditions [4]
| Entry | o-Bromoaniline | Alkyne | Product | Yield (%) | Catalyst (mol%) | Base | Temperature (°C) | Time (h) |
| 1 | 2-Bromoaniline | Diphenylacetylene | 2,3-Diphenylindole | 85 | 5% Pd(OAc)₂, 10% P(o-tol)₃ | Na₂CO₃ | 100 | 24 |
| 2 | 4-Methyl-2-bromoaniline | 1-Phenyl-1-propyne | 5-Methyl-2-methyl-3-phenylindole | 78 | 5% Pd(OAc)₂, 10% P(o-tol)₃ | K₂CO₃ | 100 | 24 |
| 3 | 4-Methoxy-2-bromoaniline | 4-Octyne | 5-Methoxy-2,3-dipropylindole | 92 | 5% Pd(OAc)₂, 10% P(o-tol)₃ | Na₂CO₃ | 100 | 24 |
| 4 | 2-Bromo-4-chloroaniline | 3-Hexyne | 5-Chloro-2,3-diethylindole | 88 | 5% Pd(OAc)₂, 10% P(o-tol)₃ | K₂CO₃ | 100 | 24 |
Experimental Protocol
General Procedure for Larock Indole Synthesis: [5]
-
Reaction Setup: In a dried Schlenk tube under an argon atmosphere, combine the o-iodoaniline (1.0 mmol, 1.0 equiv), the alkyne (1.2 mmol, 1.2 equiv), lithium chloride (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Hegedus Indole Synthesis
The Hegedus indole synthesis involves the palladium(II)-mediated cyclization of o-allylanilines. This reaction provides a direct route to 2-substituted indoles.[6]
Reaction Principle and Catalytic Cycle
The mechanism involves the coordination of the olefin to the Pd(II) catalyst, followed by intramolecular nucleophilic attack of the aniline nitrogen onto the activated olefin. Subsequent β-hydride elimination and isomerization yield the indole product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle.
Data Presentation
Table 2: Hegedus Indole Synthesis - Substrate Scope and Reaction Conditions
| Entry | o-Allylaniline Derivative | Product | Yield (%) | Catalyst | Oxidant | Solvent | Temperature (°C) |
| 1 | 2-Allylaniline | 2-Methylindole | 75 | PdCl₂(MeCN)₂ | Benzoquinone | THF | 65 |
| 2 | N-Tosyl-2-allylaniline | 1-Tosyl-2-methylindole | 82 | Pd(OAc)₂ | O₂ | DMSO | 100 |
| 3 | 2-(2-Methylallyl)aniline | 2-Ethylindole | 68 | PdCl₂ | CuCl₂ | Acetonitrile | 80 |
| 4 | 2-(Cyclohex-2-en-1-yl)aniline | 1,2,3,4-Tetrahydrocarbazole | 71 | Pd(TFA)₂ | Benzoquinone | Dioxane | 100 |
Experimental Protocol
General Procedure for Hegedus Indole Synthesis:
-
Reaction Setup: To a solution of the o-allylaniline (1.0 mmol) in THF (10 mL) is added PdCl₂(MeCN)₂ (1.1 mmol).
-
Reaction Execution: The mixture is stirred at room temperature for 2 hours.
-
Work-up: Triethylamine (2.0 mmol) is added, and the mixture is stirred for an additional 10 minutes.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the indole product.
Buchwald-Hartwig N-Arylation of Indoles
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be applied to the N-arylation of indoles, providing access to a wide range of N-arylindoles which are prevalent in pharmaceuticals.
Reaction Principle and Catalytic Cycle
This reaction involves the palladium-catalyzed coupling of an indole with an aryl halide or triflate. The catalytic cycle typically involves:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Association and Deprotonation: The indole associates with the palladium complex and is deprotonated by a base.
-
Reductive Elimination: The N-arylindole is formed, and the Pd(0) catalyst is regenerated.[7][8]
Data Presentation
Table 3: Buchwald-Hartwig N-Arylation of Indoles - Substrate Scope and Reaction Conditions [9]
| Entry | Indole | Aryl Halide | Product | Yield (%) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Indole | 4-Bromotoluene | 1-(4-Tolyl)-1H-indole | 95 | 1% Pd₂(dba)₃ | 2% XPhos | NaOtBu | Toluene | 100 |
| 2 | 5-Methoxyindole | 4-Chlorobenzonitrile | 1-(4-Cyanophenyl)-5-methoxy-1H-indole | 88 | 1.5% Pd(OAc)₂ | 3% SPhos | K₃PO₄ | Dioxane | 110 |
| 3 | 2-Methylindole | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-Dimethylphenyl)-2-methyl-1H-indole | 92 | 1% Pd₂(dba)₃ | 2% RuPhos | Cs₂CO₃ | Toluene | 100 |
| 4 | Indole | 2-Bromopyridine | 1-(Pyridin-2-yl)-1H-indole | 76 | 2% Pd(OAc)₂ | 4% DavePhos | K₂CO₃ | Dioxane | 120 |
Experimental Protocol
General Procedure for Buchwald-Hartwig N-Arylation of Indoles: [10]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The indole (1.2 mmol), the aryl halide (1.0 mmol), and toluene (2 mL) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C with stirring until the starting material is consumed as judged by TLC or GC analysis.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
Purification: The residue is purified by flash chromatography on silica gel.
Palladium-Catalyzed C-H Functionalization of Indoles
Direct C-H functionalization of indoles represents a highly atom-economical approach to introduce various substituents onto the indole nucleus without the need for pre-functionalized starting materials. Palladium catalysts are highly effective for C-2 and C-3 arylation and alkenylation of indoles.[11]
Reaction Principle and Catalytic Cycle
The mechanism typically involves a C-H activation step, which can proceed via different pathways such as concerted metalation-deprotonation or electrophilic palladation. For C-H arylation, the cycle often involves:
-
C-H Activation: The palladium catalyst activates a C-H bond of the indole.
-
Oxidative Addition or Transmetalation: An aryl halide undergoes oxidative addition, or an organometallic reagent undergoes transmetalation.
-
Reductive Elimination: The functionalized indole is formed, regenerating the active palladium catalyst.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
Application Notes: Methyl 5-methoxy-1H-indole-3-carboxylate in the Development of Tubulin Inhibitors
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] This dynamic nature makes tubulin a prime target for anticancer drug development.[3][4] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6] The indole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including tubulin inhibition.[7][8][9]
Methyl 5-methoxy-1H-indole-3-carboxylate is a versatile precursor for synthesizing various classes of indole-based tubulin inhibitors. Its structure offers multiple points for synthetic modification: the indole nitrogen (N-1), the carboxylate group at C-3, and the aromatic ring. The 5-methoxy group, in particular, is a key feature in several potent tubulin inhibitors, contributing to binding affinity at the colchicine-binding site on β-tubulin.[7][10] These notes provide an overview of the application of this precursor, quantitative data on derived compounds, and detailed protocols for their synthesis and evaluation.
Application and Strategy
This compound serves as a foundational building block for creating libraries of potential anticancer agents. The general strategy involves modifying the indole core to optimize its interaction with the tubulin protein. Key classes of inhibitors derived from similar indole scaffolds include:
-
2-Aroylindoles: These compounds feature an aroyl group (aromatic ketone) at the C-2 position of the indole. The synthesis often involves Friedel-Crafts acylation. Derivatives of 5-methoxyindole have shown high cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range.[5][6]
-
Indole-3-Glyoxylamides: Modification of the 3-carboxylate group into glyoxylamides has yielded potent tubulin polymerization inhibitors that are active in vivo.[11]
-
Combretastatin Analogues: The indole nucleus can be used as a replacement for one of the aromatic rings of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These analogues often aim to mimic the cis-stilbene conformation of CA-4 necessary for tubulin binding.[2]
The development workflow typically begins with the synthesis of a series of analogues, followed by screening for biological activity using in vitro tubulin polymerization assays and cellular cytotoxicity assays against various cancer cell lines.
Quantitative Data
The following tables summarize the biological activity of representative tubulin inhibitors derived from 5-methoxyindole and related indole scaffolds.
Table 1: Inhibition of Tubulin Polymerization
| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Reference |
| 1k | 6-heterocyclyl-1H-indole derivative | 0.58 ± 0.06 | [7] |
| 5m | C-6 methoxy indole derivative | 0.37 ± 0.07 | [7] |
| (5-Methoxy-1H-2-indolyl)-phenylmethanone | 2-Aroylindole | Correlates with antiproliferative activity | [5][6] |
| Compound 4 | Pyrrole derivative (for comparison) | 0.19 | [12] |
| Compound 30 | Indole derivative | 0.38 | [12] |
Table 2: In Vitro Cytotoxicity (Antiproliferative Activity)
| Compound ID | Description | Cell Line(s) | Cytotoxicity IC50 | Reference |
| (5-Methoxy-1H-2-indolyl)-phenylmethanone | 2-Aroylindole | HeLa/KB, SK-OV-3, U373 | 20 - 75 nM | [5][6] |
| 1k | 6-heterocyclyl-1H-indole derivative | MCF-7 | 4.5 ± 1 nM | [7] |
| 5f and 5m | C-6 methoxy indole derivatives | Four cancer cell lines | 0.11 - 1.4 µM | [7] |
| 3f | 2-methoxycarbonyl-3-anilino-5-methoxyindole | - | Comparable to Combretastatin A-4 | [10] |
| 3w | 1-methyl-2-methoxycarbonyl-3-anilino-6-methoxyindole | - | Comparable to Combretastatin A-4 | [10] |
| Compound 4 | Pyrrole derivative (for comparison) | MCF-7 | 9.6 nM | [13] |
Visualizations
The following diagrams illustrate the synthetic strategy, experimental workflow, and mechanism of action for tubulin inhibitors derived from the indole precursor.
Caption: Synthetic pathway from precursor to a 2-aroylindole tubulin inhibitor.
Caption: Experimental workflow for inhibitor development and evaluation.
Caption: Mechanism of action of indole-based tubulin polymerization inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aroyl-5-methoxyindole
This protocol is a generalized procedure inspired by the synthesis of related 2-aroylindoles.[5][6] this compound would first be N-protected and then decarboxylated to yield N-protected 5-methoxyindole, which can then be used in the following acylation step.
Materials:
-
N-protected 5-methoxyindole
-
Anhydrous Dichloromethane (DCM)
-
Substituted Benzoyl Chloride (e.g., 3-fluorobenzoyl chloride)
-
Aluminum Chloride (AlCl3), anhydrous
-
Hydrochloric Acid (1N HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve N-protected 5-methoxyindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl3 (1.2 eq) to the stirred solution.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the N-protected 2-aroyl-5-methoxyindole.
-
The N-protecting group can then be removed using standard literature procedures to yield the final product.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is based on standard methods for monitoring microtubule formation by measuring light scattering.[1][14][15][16]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO) and control compounds (Paclitaxel as enhancer, Colchicine as inhibitor)
-
96-well clear-bottom microplate
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation:
-
Prepare a 10X stock of GTP in General Tubulin Buffer for a final assay concentration of 1 mM.
-
Prepare 10X stock solutions of your test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add glycerol to a final concentration of 10% (v/v).
-
Prepare the final tubulin reaction mix by adding the 10X GTP stock to the tubulin solution on ice. Keep this mix on ice until use.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
To the appropriate wells of the 96-well plate, add 10 µL of the 10X test compound, control, or buffer (for the "no compound" control).
-
To initiate the polymerization reaction, add 90 µL of the tubulin reaction mix to each well. Mix gently by pipetting, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
Measure the absorbance (optical density) at 340 nm every minute for 60 to 90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each condition.
-
Analyze the resulting sigmoidal curves to determine the effect of the test compound on the rate (Vmax) and extent of polymerization compared to the controls.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the maximum rate of tubulin polymerization by 50%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro tubulin polymerization assay [bio-protocol.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes & Protocols: Synthesis of Neuroprotective Agents from Methyl 5-Methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl 5-methoxy-1H-indole-3-carboxylate as a starting material for the synthesis of novel neuroprotective agents. This document includes detailed synthetic protocols, quantitative data on neuroprotective efficacy, and methodologies for key biological assays.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of 5-methoxyindole, in particular, have garnered attention for their potential in treating neurodegenerative diseases. The presence of the 5-methoxy group has been shown to enhance the antioxidant and neuroprotective properties of these compounds.[1][2] this compound serves as a versatile starting material for the synthesis of a variety of derivatives, including amides, hydrazones, and other heterocyclic systems, which have demonstrated promising neuroprotective effects against oxidative stress, excitotoxicity, and protein aggregation.
Synthesis of a Representative Neuroprotective Agent: (E)-N'-(4-hydroxy-3-methoxybenzylidene)-5-methoxy-1H-indole-3-carbohydrazide
This protocol describes a two-step synthesis of a hydrazone derivative from this compound, which has been shown to possess significant neuroprotective and antioxidant properties.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for a neuroprotective indole derivative.
Step 1: Synthesis of 5-Methoxy-1H-indole-3-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 5-methoxy-1H-indole-3-carbohydrazide as a white solid.
Step 2: Synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-5-methoxy-1H-indole-3-carbohydrazide
Materials:
-
5-Methoxy-1H-indole-3-carbohydrazide
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Protocol:
-
Dissolve 5-methoxy-1H-indole-3-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add vanillin (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product.
Neuroprotective Activity Data
The following table summarizes the neuroprotective effects of various indole derivatives against different neurotoxic insults in the SH-SY5Y human neuroblastoma cell line.
| Compound ID | Neurotoxic Insult | Concentration (µM) | % Cell Viability | Reference |
| Derivative A | H₂O₂ (500 µM) | 30 | 79.98 ± 3.15 | [3] |
| Derivative B | H₂O₂ (500 µM) | 30 | 76.93 ± 6.11 | [3] |
| Derivative C | H₂O₂ (500 µM) | 30 | 89.41 ± 5.03 | [3] |
| Derivative A | Aβ(25-35) (40 µM) | 30 | 76.85 ± 2.17 | [3] |
| Derivative B | Aβ(25-35) (40 µM) | 30 | 81.79 ± 4.11 | [3] |
| Derivative D | Aβ(25-35) (40 µM) | 30 | 92.50 ± 5.13 | [3] |
Key Experimental Protocols for Neuroprotective Assays
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Cell culture medium
-
Test compounds
-
Neurotoxin (e.g., H₂O₂, Aβ(25-35))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.1 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 500 µM H₂O₂ or 40 µM Aβ(25-35)) and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
SH-SY5Y cells
-
96-well black plates
-
Cell culture medium
-
Test compounds
-
Neurotoxin (e.g., H₂O₂)
-
DCFH-DA solution (10 µM in PBS)
-
Fluorescence microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well black plate and incubate for 24 hours.
-
Pre-treat the cells with test compounds for a specified duration.
-
Induce oxidative stress by adding the neurotoxin.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels are expressed as a percentage of the control.
Proposed Neuroprotective Signaling Pathways
Derivatives of 5-methoxyindole are believed to exert their neuroprotective effects through the modulation of multiple signaling pathways, primarily related to antioxidant defense and cell survival.
Nrf2-ARE Signaling Pathway
Caption: Activation of the Nrf2-ARE antioxidant pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Indole derivatives can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative stress.[4]
BDNF/TrkB Signaling Pathway
Caption: Pro-survival signaling via the BDNF/TrkB pathway.
Some indole derivatives may act as mimetics of Brain-Derived Neurotrophic Factor (BDNF), binding to and activating its receptor, Tropomyosin receptor kinase B (TrkB).[4] This activation triggers downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival, growth, and synaptic plasticity, thereby conferring neuroprotection.[4]
Conclusion
This compound is a valuable and versatile starting material for the development of novel neuroprotective agents. The synthetic accessibility of a wide range of derivatives, coupled with their significant and multi-faceted neuroprotective activities, makes this class of compounds highly promising for further investigation in the context of neurodegenerative disease therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
- 1. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 5-Methoxyindole Derivatives Against Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antifungal activity of 5-methoxyindole and its derivatives against the economically significant plant pathogen, Fusarium graminearum. Detailed protocols for key experiments are included to facilitate further research and drug development in this area.
Data Presentation
The existing literature provides significant insight into the antifungal properties of 5-methoxyindole against Fusarium graminearum. However, there is a notable lack of publicly available quantitative data (such as IC₅₀ or Minimum Inhibitory Concentration - MIC values) for a broad range of 5-methoxyindole derivatives. The available data for the parent compound, 5-methoxyindole, is summarized below. This highlights a promising area for further investigation into the structure-activity relationships of novel 5-methoxyindole analogs.
Table 1: Summary of Antifungal Activity of 5-Methoxyindole against Fusarium graminearum
| Compound | Assay Type | Concentration | Observed Effect | Reference |
| 5-Methoxyindole | Mycelial Growth Inhibition | ≥0.5 mM | Complete inhibition of conidial growth.[1] | [2] |
| 5-Methoxyindole | Mycelial Growth Inhibition | ≥2 mM | Complete inhibition of fungal growth in various media (PDA, CM, MM).[1] | [2] |
| 5-Methoxyindole | Conidia Germination Inhibition | 1 mM | 95.54% inhibition of conidia germination.[1] | [2] |
| 5-Methoxyindole | Morphological Changes | 0.1 mM | Induced malformation in hyphae and conidia.[1][3] | [2] |
| 5-Methoxyindole | Reactive Oxygen Species (ROS) Accumulation | 0.1 mM | Significant increase in ROS in hyphae and conidia.[1][3] | [2] |
| 5-Methoxyindole | Cell Death | 0.1 mM | Induced apoptosis and cell death in hyphae and conidia.[1][3] | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the antifungal activity of 5-methoxyindole derivatives.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of compounds against F. graminearum.[4][5]
Materials:
-
Fusarium graminearum isolate (e.g., PH-1)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Test compounds (5-methoxyindole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Hemocytometer or spectrophotometer for spore counting
-
Sterile distilled water
-
Incubator (25-28°C)
Procedure:
-
Fungal Culture Preparation:
-
Culture F. graminearum on PDA plates at 25°C for 5-7 days to allow for sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
-
Inoculum Preparation:
-
Wash the collected conidia twice with sterile distilled water by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend in RPMI-1640 medium.
-
Adjust the spore concentration to 1-5 x 10⁴ conidia/mL using a hemocytometer.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each 5-methoxyindole derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to achieve a range of desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid solvent toxicity.
-
-
Assay Setup:
-
In a new sterile 96-well microtiter plate, add 100 µL of the prepared fungal inoculum to each well.
-
Add 100 µL of the corresponding compound dilution to each well, resulting in the final test concentrations.
-
Include a positive control (a known antifungal agent like tebuconazole), a negative control (inoculum with medium and DMSO, without any test compound), and a sterility control (medium only).
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at 25-28°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the negative control.[4]
-
Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the detection of intracellular ROS in F. graminearum hyphae treated with 5-methoxyindole derivatives.[5][6]
Materials:
-
F. graminearum culture grown in PDB
-
5-methoxyindole derivatives
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm) or a microplate reader.
-
Sterile microscope slides and coverslips
Procedure:
-
Fungal Treatment:
-
Grow F. graminearum in PDB at 25°C for 2-3 days to obtain sufficient mycelia.
-
Treat the fungal culture with the desired concentrations of 5-methoxyindole derivatives for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Staining with DCFH-DA:
-
Harvest the mycelia by filtration or centrifugation and wash twice with PBS.
-
Resuspend the mycelia in PBS containing a final concentration of 10 µM DCFH-DA.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Microscopy or Fluorometry:
-
After incubation, wash the mycelia twice with PBS to remove excess DCFH-DA.
-
For microscopy, mount a small amount of the stained mycelia on a microscope slide with a coverslip and observe under a fluorescence microscope. Green fluorescence indicates the presence of ROS.
-
For quantitative analysis, transfer the stained mycelial suspension to a black 96-well plate and measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~525 nm).
-
Cell Death/Apoptosis Analysis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2][7][8]
Materials:
-
F. graminearum mycelia treated with 5-methoxyindole derivatives
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., TUNEL assay kit with fluorescein-dUTP)
-
Fluorescence microscope with appropriate filters
-
DNase I (for positive control)
Procedure:
-
Sample Preparation and Fixation:
-
Treat F. graminearum mycelia with the test compounds as described for the ROS assay.
-
Harvest and wash the mycelia with PBS.
-
Fix the mycelia in 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the fixed mycelia twice with PBS.
-
-
Permeabilization:
-
Incubate the fixed mycelia in the permeabilization solution for 2 minutes on ice.
-
Wash the mycelia twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's instructions.
-
Resuspend the permeabilized mycelia in the TUNEL reaction mixture.
-
Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Include a positive control (treat fixed and permeabilized mycelia with DNase I before the TUNEL reaction) and a negative control (incubate mycelia with label solution only, without the TdT enzyme).
-
-
Microscopy:
-
Stop the reaction by washing the mycelia three times with PBS.
-
Mount the stained mycelia on a microscope slide and observe under a fluorescence microscope. Green fluorescence in the nuclei indicates DNA fragmentation and apoptotic cells.
-
Visualizations
The following diagrams illustrate the experimental workflow for antifungal activity screening and the proposed mechanism of action for 5-methoxyindole derivatives.
Caption: Experimental workflow for screening the antifungal activity of 5-methoxyindole derivatives.
Caption: Proposed mechanism of antifungal action of 5-methoxyindole derivatives.
References
- 1. 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
Application Notes and Protocols for N-Alkylation of Methyl Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indole derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the development of new therapeutic agents and functional materials. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and modification at the nitrogen atom can significantly modulate their pharmacological properties. Methyl indole-3-carboxylate is a common starting material, and its N-alkylation provides access to a diverse range of substituted indoles for drug discovery programs. This document provides detailed protocols for various methods of N-alkylation of methyl indole-3-carboxylate, accompanied by comparative data and visual guides to aid in experimental design.
Data Summary of N-Alkylation Protocols
The following table summarizes quantitative data for different N-alkylation protocols applicable to methyl indole-3-carboxylate and related indole derivatives, allowing for easy comparison of methods.
| Protocol Highlights | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Methylation | Dimethyl carbonate | K₂CO₃ | DMF | 130 | 3.5 | 96.3 | [1] |
| Phase-Transfer Catalysis | Dimethyl sulfate | aq. NaOH | Toluene | Reflux | N/A | High (unspecified) | [2] |
| Palladium-Catalyzed Allylation | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ | Dichloromethane | 40 | N/A | 99 | [3] |
| Mild Methylation | Phenyl trimethylammonium iodide | K₂CO₃ | Acetonitrile | 80 | 12 | up to 99 | [4] |
| Mitsunobu Reaction | Various Alcohols | N/A (uses DEAD/PPh₃) | THF | 0 - RT | N/A | Good to Excellent | [5][6][7] |
| One-Pot Fischer Indolisation-Alkylation | Benzyl bromide | NaH | DMF | 80 | <0.25 | 91 (overall) | [8] |
Experimental Protocols
Protocol 1: Classical N-Methylation using Dimethyl Carbonate
This protocol describes a practical and high-yield method for the N-methylation of methyl indole-3-carboxylate using the environmentally benign reagent, dimethyl carbonate.[1]
Materials:
-
Methyl indole-3-carboxylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add methyl indole-3-carboxylate (5.0 g, 28.5 mmol), potassium carbonate (2.5 g, 18.1 mmol), and N,N-dimethylformamide (35 mL).
-
Stir the mixture to ensure good suspension.
-
Add dimethyl carbonate (7.2 mL, 85 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130 °C) with continuous stirring for 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to approximately 3 °C in an ice bath.
-
Slowly add 100 mL of ice-cold water to the stirred mixture. The product will precipitate as a pale-white solid.
-
Filter the solid product and wash it with two 50 mL portions of cold water.
-
Dry the product under vacuum at 45 °C for 24 hours to yield N-methyl-indole-3-carboxylate. (Expected yield: 96.3%).
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions
This protocol outlines a general procedure for N-alkylation using a phase-transfer catalyst, which is particularly useful for large-scale synthesis and avoids the need for anhydrous conditions or strong bases like sodium hydride.[2]
Materials:
-
Methyl indole-3-carboxylate
-
Alkyl halide (e.g., benzyl chloride, ethyl bromide)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 50%)
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Round-bottom flask with reflux condenser
-
Mechanical stirrer and heating mantle
Procedure:
-
Suspend methyl indole-3-carboxylate in a mixture of an aqueous solution of sodium hydroxide and toluene in a round-bottom flask.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).
-
Warm the mixture to the desired reaction temperature (e.g., 45-80 °C) with vigorous stirring.
-
Gradually add the alkylating agent (1.4 to 1.8 molar equivalents) to the mixture.
-
Maintain the reaction at the set temperature with continuous stirring until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction allows for the N-alkylation of indoles using a primary or secondary alcohol, proceeding with inversion of configuration at the alcohol's stereocenter. This method is advantageous for introducing more complex alkyl groups.[5][6][7]
Materials:
-
Methyl indole-3-carboxylate
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer
Procedure:
-
Dissolve methyl indole-3-carboxylate, the desired alcohol (1.0-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N-alkylated indole from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Visualizations
Caption: General scheme for the N-alkylation of methyl indole-3-carboxylate.
Caption: A typical experimental workflow for N-alkylation reactions.
Caption: Decision tree for selecting an appropriate N-alkylation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-methoxy-1H-indole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules, including agents targeting cancer and inflammatory diseases. The strategic placement of the methoxy and methyl carboxylate moieties on the indole scaffold provides a versatile platform for further chemical modifications. This document outlines a robust and scalable, multi-step synthetic protocol for the large-scale production of methyl 7-methoxy-1H-indole-4-carboxylate, commencing from the readily available starting material, 2-methoxy-6-nitrotoluene. The described methodology is adapted from established indole syntheses, such as the Batcho-Leimgruber approach, to ensure reproducibility and high yield.
Introduction
The indole nucleus is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] The diverse biological activities of indole derivatives are attributed to their ability to interact with a multitude of biological targets.[3][4] Specifically, indole-4-carboxylate derivatives have garnered significant interest for their potential as anti-cancer and anti-inflammatory agents, as well as enzyme inhibitors.[5][6] The introduction of a methoxy group at the 7-position can modulate the electronic properties and metabolic stability of the indole ring, making methyl 7-methoxy-1H-indole-4-carboxylate a highly sought-after intermediate for the development of novel therapeutics with enhanced pharmacological profiles. This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this valuable compound.
Synthetic Strategy Overview
The presented large-scale synthesis of methyl 7-methoxy-1H-indole-4-carboxylate is a four-step process that begins with 2-methoxy-6-nitrotoluene. The key transformations involve the formation of the indole ring via a modified Batcho-Leimgruber synthesis, followed by regioselective functionalization at the C4-position, and subsequent oxidation and esterification to afford the final product.[1]
Experimental Protocols
Materials and Equipment:
-
2-methoxy-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for large-scale synthesis
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
-
Filtration apparatus
Step 1: Synthesis of (E)-1-(2-methoxy-6-nitrophenyl)-N,N-dimethylmethanamine
-
In a suitable reaction vessel, dissolve 2-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture to 120-130 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Synthesis of 7-methoxy-1H-indole
-
Dissolve the crude enamine from Step 1 in a mixture of methanol and water.
-
Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 7-methoxy-1H-indole.
Step 3: Synthesis of 7-methoxy-1H-indole-4-carbaldehyde
-
This step involves a Vilsmeier-Haack formylation. To a solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of methyl 7-methoxy-1H-indole-4-carboxylate
-
Suspend 7-methoxy-1H-indole-4-carbaldehyde (1.0 eq) in methanol.
-
Add sodium cyanide (NaCN) (1.2 eq) and manganese dioxide (MnO₂) (5.0 eq).
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove the solids.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain methyl 7-methoxy-1H-indole-4-carboxylate.[1]
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (HPLC) |
| 1 | (E)-1-(2-methoxy-6-nitrophenyl)-N,N-dimethylmethanamine | 2-methoxy-6-nitrotoluene | DMF-DMA, Pyrrolidine | 85-95 | >95% |
| 2 | 7-methoxy-1H-indole | (E)-1-(2-methoxy-6-nitrophenyl)-N,N-dimethylmethanamine | Na₂S₂O₄ | 70-80 | >98% |
| 3 | 7-methoxy-1H-indole-4-carbaldehyde | 7-methoxy-1H-indole | POCl₃, DMF | 60-70 | >97% |
| 4 | Methyl 7-methoxy-1H-indole-4-carboxylate | 7-methoxy-1H-indole-4-carbaldehyde | NaCN, MnO₂, MeOH | 75-85 | >99% |
Mandatory Visualization
Caption: Synthetic workflow for the large-scale synthesis of methyl 7-methoxy-1H-indole-4-carboxylate.
Potential Applications in Drug Discovery
Indole derivatives are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] They can exert their therapeutic effects through various mechanisms, such as the inhibition of tubulin polymerization, kinase inhibition, and as histone deacetylase (HDAC) inhibitors.[6] The structural attributes of methyl 7-methoxy-1H-indole-4-carboxylate make it an exceptionally attractive scaffold for the synthesis of novel kinase inhibitors and other targeted anticancer agents. Furthermore, the indole nucleus is a key feature in well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, highlighting the potential for this intermediate in the development of new anti-inflammatory therapies.
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of Methoxy Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Fischer indole synthesis of methoxy-indoles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Methoxy Indole and Formation of Halogenated or Alkoxylated Byproducts
Symptoms:
-
The major product isolated is not the expected methoxy indole.
-
Mass spectrometry or NMR analysis indicates the presence of chloro-, bromo-, or ethoxy-substituted indoles.
-
This issue is particularly prevalent when starting with 2-methoxyphenylhydrazones.
Root Cause: This is a well-documented "abnormal" Fischer indole synthesis pathway. The methoxy group, particularly at the ortho position, can be eliminated and substituted by nucleophiles present in the reaction medium.[1][2][3] The reaction proceeds through a proposed intermediate that allows for nucleophilic attack at the position formerly bearing the methoxy group.
Troubleshooting Steps:
-
Re-evaluate the Acid Catalyst:
-
Proton acids (e.g., HCl, H₂SO₄): These are known to promote the formation of these abnormal products. If using HCl in ethanol, for instance, both chloro- and ethoxy-substituted indoles can be formed.[3] Reducing the concentration of HCl has been shown to decrease the formation of the chloro-substituted byproduct and increase the ethoxy-substituted one.[3]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂): The choice of Lewis acid can also influence the side products. For example, ZnCl₂ can lead to the formation of 5-chloroindoles, suggesting a different mechanistic pathway.[3] Consider switching to a milder Lewis acid or a solid-supported acid catalyst to minimize these side reactions.[4]
-
-
Modify the Methoxy Group:
-
If the synthesis of a 7-hydroxyindole is the ultimate goal, it may be more efficient to use a phenylhydrazine with an electron-poor oxygen functional group that is less prone to elimination and can be later converted to a hydroxyl group.[3]
-
-
Control Reaction Conditions:
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Symptoms:
-
Isolation of a mixture of two or more indole isomers that are difficult to separate.
-
This occurs when an unsymmetrical ketone is used as the starting material.
Root Cause: The Fischer indole synthesis proceeds through an enamine intermediate. With an unsymmetrical ketone, two different enamine tautomers can form, leading to the formation of regioisomeric indoles.[4] The electronic and steric effects of the methoxy group on the phenylhydrazine ring can influence the ratio of these isomers.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The acidity of the reaction medium is a critical factor in controlling regioselectivity.[4] Experimenting with a range of Brønsted and Lewis acids can help to favor the formation of one regioisomer over the other.[4]
-
Steric Hindrance: If possible, modify the ketone to introduce a bulky substituent that can sterically hinder the formation of one of the enamine intermediates.[4]
-
Reaction Temperature: Adjusting the reaction temperature can sometimes influence the kinetic versus thermodynamic control of the enamine formation, thus altering the ratio of regioisomers.[4]
Issue 3: Formation of Tar and Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes a dark, intractable tar.
-
Low recovery of any identifiable products.
Root Cause: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the decomposition of starting materials, intermediates, or the final indole product, resulting in polymerization and tar formation.[4]
Troubleshooting Steps:
-
Milder Reaction Conditions: Use the mildest acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4]
-
In Situ Hydrazone Formation: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4]
-
Gradual Addition of Acid: Adding the acid catalyst slowly and at a lower temperature can help to control the exothermicity of the reaction and minimize decomposition.
-
Solvent Choice: The choice of solvent can influence the stability of the intermediates. High-boiling point solvents should be used with caution, as they may lead to higher reaction temperatures and increased tar formation.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of 7-methoxyindoles particularly challenging?
A1: The synthesis of 7-methoxyindoles is challenging due to the propensity of the 2-methoxyphenylhydrazone precursor to undergo an "abnormal" Fischer indole synthesis.[3] In this side reaction, the methoxy group is eliminated and substituted by nucleophiles from the reaction medium, such as chloride or ethoxide, leading to byproducts like 6-chloroindoles or 6-ethoxyindoles instead of the desired 7-methoxyindole.[2][3]
Q2: Can the position of the methoxy group on the phenylhydrazine ring affect the outcome of the reaction?
A2: Yes, the position of the methoxy group has a significant impact. While a methoxy group at the meta or para position generally acts as an electron-donating group that can facilitate the reaction[5], a methoxy group at the ortho position can lead to the "abnormal" side reactions described above.[1][3] The meta-substituted phenylhydrazone generally yields a mixture of 4- and 6-methoxyindoles.
Q3: What is the effect of different acid catalysts on the synthesis of methoxy indoles?
A3: The choice of acid catalyst is critical and can significantly alter the product distribution.[4][6]
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Proton acids (e.g., HCl in ethanol): Can lead to the formation of halogenated and alkoxylated byproducts, especially with 2-methoxyphenylhydrazones.[3]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂): Can also promote side reactions. For instance, ZnCl₂ has been reported to yield 5-chloroindoles from 2-methoxyphenylhydrazone, suggesting a different mechanistic pathway for substitution.[3] BF₃·OEt₂ has been observed to cause rearrangement of the methoxy group.[3]
-
Polyphosphoric acid (PPA): Is often effective for less reactive substrates but can also lead to decomposition at high temperatures.[4]
Q4: Are there any alternative methods for synthesizing methoxy indoles if the Fischer synthesis fails?
A4: Yes, if the Fischer indole synthesis proves to be problematic, other named reactions for indole synthesis can be considered, such as the Reissert, Leimgruber-Batcho, or Nenitzescu indole synthesis. More modern palladium-catalyzed methods for indole synthesis also offer a viable alternative with potentially milder reaction conditions.[6]
Data Presentation
Table 1: Product Distribution in the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone with Different Acid Catalysts.
| Run | Acid Catalyst | Solvent | Normal Product (7-Methoxyindole derivative) Yield | Abnormal Product (6-Chloroindole derivative) Yield | Abnormal Product (6-Ethoxyindole derivative) Yield | Other Byproducts | Total Yield |
| 1 | sat. HCl | EtOH | Low | Main Product | - | 5- and 4-chloroindoles (minor) | < 45% |
| 2 | 10% HCl | EtOH | - | Decreased vs. sat. HCl | Increased vs. sat. HCl | - | - |
| 3 | 5% HCl | EtOH | - | Decreased vs. 10% HCl | Increased vs. 10% HCl | - | - |
| 4 | ZnCl₂ | EtOH | - | 5-Chloroindole derivative formed | - | - | < 45% |
| 5 | BF₃·OEt₂ | Benzene | - | - | - | 5-Methoxyindole derivative (rearrangement) | < 45% |
Data compiled from information presented in Murakami et al.[3]
Experimental Protocols
General Experimental Protocol for the Fischer Indole Synthesis of a Methoxy Indole:
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Hydrazone Formation (Optional - can be performed in situ):
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Dissolve the methoxy-substituted phenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[4]
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step.[4]
-
-
Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts, depending on the specific acid and substrate).[4]
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by TLC or LC-MS.[4]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully quench the reaction by pouring it onto ice-water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH).[4]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.[4]
-
Mandatory Visualizations
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 5-Methoxy-1H-indole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of methyl 5-methoxy-1H-indole-3-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Fischer indole synthesis.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the Fischer indole synthesis of this compound can stem from several factors. The primary reasons often involve suboptimal reaction conditions, leading to incomplete reaction or the formation of side products.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction efficiently, while one that is too strong can cause decomposition of the starting materials or the product. Common catalysts for this synthesis include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids such as zinc chloride (ZnCl₂) and polyphosphoric acid (PPA).[1] The optimal catalyst often depends on the specific substrates and reaction conditions.
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Incorrect Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to proceed.[2] However, excessively high temperatures can lead to the formation of tars and other degradation products. It is crucial to find the optimal temperature that promotes the desired reaction without significant decomposition.
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Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, prolonged reaction times, especially at high temperatures, can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Atmospheric Conditions: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidation of the sensitive hydrazine and enamine intermediates.
Question 2: My TLC analysis shows multiple spots in addition to my desired product. What are these side products?
Answer:
The formation of multiple products is a common issue in the Fischer indole synthesis. With 4-methoxyphenylhydrazine as a starting material, the primary side products are often regioisomers.
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Regioisomer Formation: The cyclization of the phenylhydrazone intermediate derived from 4-methoxyphenylhydrazine can theoretically occur at two different positions on the benzene ring, leading to the formation of both the desired 5-methoxy and the undesired 7-methoxy regioisomer. The electronic and steric effects of the methoxy group influence the regioselectivity of this step.
-
Other Potential Byproducts:
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Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-methoxyphenylhydrazine or the keto-ester in the final mixture.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially under acidic conditions.
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Polymeric Materials: As mentioned, high temperatures and strong acids can lead to the formation of dark, tarry substances that are difficult to characterize and remove.
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Question 3: I am having difficulty purifying my crude this compound. What are the recommended purification methods?
Answer:
Purification of the crude product can be challenging due to the presence of closely related isomers and other impurities. A combination of techniques is often most effective.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.
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Recrystallization: This is a highly effective method for obtaining a pure crystalline product. The choice of solvent is critical. For compounds with similar structures, mixtures of petroleum ether and diethyl ether have been used successfully.[3] For indole-3-carboxylates, solvent systems like methanol/water or ethyl acetate/hexane are also good starting points.[4] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for this compound?
The most prevalent method is the Fischer indole synthesis . This reaction involves the acid-catalyzed condensation of 4-methoxyphenylhydrazine (or its hydrochloride salt) with a suitable three-carbon keto-ester, such as methyl 2-ketobutanoate or a related derivative, followed by cyclization.[1][5]
FAQ 2: Are there viable alternative synthetic routes?
Yes, other methods can be employed, often involving the synthesis of the indole ring system through different strategies. One notable alternative is the Japp-Klingemann reaction . This method can be used to synthesize the required phenylhydrazone precursor. It involves the reaction of a diazonium salt (derived from 4-methoxyaniline) with a β-keto-ester. The resulting hydrazone can then be cyclized under acidic conditions to form the indole ring, in a manner similar to the final step of the Fischer indole synthesis.[6][7]
FAQ 3: How does the methoxy group on the phenylhydrazine affect the Fischer indole synthesis?
The methoxy group is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution. This can influence the rate and regioselectivity of the cyclization step. While it can facilitate the reaction, it also directs the cyclization to specific positions, potentially leading to the formation of the 7-methoxy isomer as a byproduct.
Data Presentation
Table 1: Comparison of Synthetic Routes for Methoxy-Substituted Indole Carboxylates
| Parameter | Route 1: Modified Batcho-Leimgruber | Route 2: Fischer Indole Synthesis |
| Starting Material | Methyl 2-methyl-3-methoxybenzoate | 3-Methoxyphenylhydrazine |
| Key Reactions | Nitration, Bromination, Wittig Reaction, Reductive Cyclization | Hydrazone formation, Fischer Indolization |
| Overall Yield | ~45-55% | ~60-70% |
| Number of Steps | 4 | 2 |
| Reagent Hazards | Bromine, Carbon Monoxide | PPA (corrosive) |
| Scalability | Moderate | Good |
| Note: Data is for the synthesis of the related isomer, Methyl 7-methoxy-1H-indole-4-carboxylate, and provides a general comparison of the synthetic approaches.[5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Hydrazone Formation (Optional but Recommended):
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In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
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Add a stoichiometric equivalent of methyl 2-ketobutanoate.
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Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
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The hydrazone can be isolated by filtration, washed with a cold solvent, and dried, or used directly in the next step.
-
-
Indolization (Cyclization):
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To the crude or isolated hydrazone, add an excess of an acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of a Brønsted acid like sulfuric acid in a solvent like ethanol can be used.
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Heat the reaction mixture with stirring. The optimal temperature can range from 80°C to 150°C, depending on the catalyst and solvent used.
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Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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If PPA was used, carefully quench the reaction by pouring it onto ice water.
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Neutralize the acidic mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether or ethyl acetate/hexane).[3][4]
-
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting logic for low yields.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 5-Methoxy-1H-indole-3-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the purification of methyl 5-methoxy-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include:
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5-Methoxy-1H-indole-3-carboxylic acid: This is a primary impurity, often resulting from the hydrolysis of the methyl ester.
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Unreacted starting materials: Depending on the synthetic route, residual precursors may be present.
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Byproducts from synthesis: Side reactions can generate other indole derivatives or related organic molecules.
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Residual Solvents: Solvents used in the synthesis and work-up may be retained in the crude product.
Q2: My purified this compound is discolored (e.g., pinkish or brownish). Is it impure?
A2: Pure this compound is typically a white to off-white powder.[1] Discoloration can be an indicator of trace impurities or degradation products. The indole nucleus is susceptible to oxidation, which can lead to colored impurities. The purity should be verified using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How can I quickly assess the purity of my this compound?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for the qualitative assessment of purity. A single spot on the TLC plate under UV visualization is a good indication of high purity. For optimal separation on TLC, a mobile phase of ethyl acetate/hexanes can be used. An ideal TLC shows the product spot with a Retention Factor (Rf) of approximately 0.25-0.35, which allows for good separation during column chromatography.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its purity and stability, the compound should be stored in a cool, dry, and dark place, preferably at 0-8 °C, to minimize degradation.[1]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during extraction | Ensure the aqueous layer is extracted multiple times (e.g., 3x) with an appropriate organic solvent like ethyl acetate to maximize recovery. |
| Incomplete precipitation during recrystallization | Cool the recrystallization solution slowly to 0-4 °C to induce maximum crystal formation. If the product is too soluble, a less polar anti-solvent can be carefully added. |
| Product adhering to glassware or filtration apparatus | Rinse all glassware and the filtration apparatus with a small amount of cold recrystallization solvent to recover any adhered product. |
| Co-elution with impurities during column chromatography | Optimize the solvent system for column chromatography using TLC to ensure good separation between the product and impurities. A gradient elution may be necessary. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities | If recrystallization fails to remove an impurity, try a different solvent system. For example, if methanol was used, a mixture like ethyl acetate/hexanes might be more effective.[4] |
| Hydrolysis of the ester | Avoid prolonged exposure to acidic or basic conditions during work-up and purification. If the carboxylic acid is a persistent impurity, a wash with a mild base (e.g., saturated sodium bicarbonate solution) during the extraction can help remove it.[4] |
| Poor separation in column chromatography | Ensure the column is packed properly to avoid channeling. Use a solvent system that gives the product an Rf of 0.25-0.35 on TLC for optimal separation.[2][3] Consider using a different stationary phase, such as neutral alumina, if silica gel is not effective.[5] |
Experimental Protocols
Recrystallization Protocol
This protocol is based on methods for structurally similar indole esters.
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Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for indole esters are methanol, or a co-solvent system like ethyl acetate/hexanes.[4]
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Illustrative Recrystallization Data for Indole Esters
| Solvent System | Typical Recovery Yield | Purity (by HPLC) |
| Methanol/Water | 70-85% | >98% |
| Ethyl Acetate/Hexanes | 65-80% | >98% |
| Petroleum Ether/Diethyl Ether | 80-95% | >97%[5] |
Note: These are typical values for indole esters and may vary for this compound.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of indole derivatives.
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TLC Analysis: Develop a suitable solvent system using TLC. A good mobile phase for indole esters is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the target compound an Rf value of 0.25-0.35.[2][3]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the determined solvent system, collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Illustrative Column Chromatography Data for Methoxyindole Derivatives
| Stationary Phase | Eluent System | Expected Rf of Product |
| Silica Gel | Ethyl Acetate/Hexanes (e.g., 1:4) | ~0.3 |
| Neutral Aluminum Oxide | Petroleum Ether/Diethyl Ether (1:1) | Not specified[5] |
Note: The optimal eluent ratio will depend on the specific impurity profile of the crude product and should be determined by TLC.
Purification Workflow and Troubleshooting Logic
Caption: A logical workflow for the purification and troubleshooting of this compound.
Signaling Pathway of Impurity Formation and Removal
References
identifying byproducts in the Japp-Klingemann synthesis of indoles
Welcome to the technical support center for the Japp-Klingemann synthesis of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Japp-Klingemann reaction is resulting in a low yield of the desired hydrazone. What are the potential causes?
Low yields in the Japp-Klingemann reaction can stem from several factors. One common issue is the stability of the diazonium salt intermediate. Decomposition of the diazonium salt, especially at elevated temperatures, can lead to the formation of phenols and other byproducts, reducing the amount available to react with your β-keto acid or ester. Additionally, the pH of the reaction is critical; if the conditions are not optimal for the coupling reaction, the formation of the desired hydrazone will be inefficient. The nature of the aniline used is also a key factor; electron-rich anilines can be poor substrates, leading to the formation of tarry byproducts and lower yields.[1]
Q2: I am observing the formation of a stable colored compound that is not my target hydrazone. What could this be?
In some cases, the intermediate azo compound formed by the coupling of the diazonium salt and the β-keto acid/ester can be relatively stable and may be isolated instead of the desired hydrazone.[2] This is more likely to occur if the subsequent hydrolysis and rearrangement to the hydrazone are slow. Reaction conditions, such as temperature and pH, can influence the stability of this azo intermediate. Increasing the temperature or adjusting the pH can promote the conversion to the hydrazone, but this must be done carefully to avoid the formation of other side products.
Q3: My reaction mixture has turned into a dark, tarry mess. What is causing this and how can I prevent it?
The formation of tarry or resinous materials is a common problem in reactions involving diazonium salts, particularly when using electron-rich anilines.[1] These tars are complex mixtures of decomposition and polymerization products. To minimize tar formation, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and coupling steps. It is also important to use the diazonium salt solution immediately after its preparation, as it is generally unstable. Ensuring efficient stirring and slow, controlled addition of the diazonium salt solution to the β-keto acid/ester solution can also help to prevent localized high concentrations that can lead to side reactions.
Q4: I have isolated a byproduct with an unexpected mass, suggesting the incorporation of a halogen atom from the acid used in diazotization. Is this possible?
Yes, this is a known, albeit less common, byproduct. In at least one reported case, the reaction of a diazotized dinitroaniline in aqueous hydrochloric acid with a β-dicarbonyl compound yielded a mixture of the expected dinitrophenylhydrazone and a chloro-nitro derivative.[3] This suggests that under certain conditions, a nucleophilic substitution of a group on the aromatic ring (in this case, a nitro group) by a halide ion from the reaction medium can occur.
Q5: Could formazans or osazones be potential byproducts in my reaction?
While formazans are synthesized from hydrazones and diazonium salts, and osazones are formed from the reaction of sugars with excess phenylhydrazine, they are not typically cited as common byproducts of the Japp-Klingemann synthesis of indole precursors under standard conditions.[4][5][6][7] The Japp-Klingemann reaction is generally designed to favor the formation of the mono-hydrazone. However, if there are unreacted starting materials and the reaction conditions are altered (e.g., significant excess of diazonium salt, elevated temperatures), the formation of more complex products cannot be entirely ruled out.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the Japp-Klingemann synthesis.
Problem 1: Low Yield of Hydrazone
| Potential Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Avoid storing the diazonium salt solution. |
| Suboptimal pH | The optimal pH for the coupling reaction is typically weakly acidic to neutral. Adjust the pH of the β-keto acid/ester solution before the addition of the diazonium salt. The use of a buffer, such as sodium acetate, is common. |
| Poor Substrate Reactivity (Electron-Rich Anilines) | For electron-rich anilines, consider using a modified protocol, such as inverse addition (adding the β-keto acid/ester to the diazonium salt solution) to maintain a low concentration of the reactive aniline derivative. |
| Inefficient Reaction | Ensure adequate mixing and a sufficiently long reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Stable Azo Compound
| Potential Cause | Suggested Solution |
| Slow Hydrolysis and Rearrangement | After the initial coupling, gently warm the reaction mixture or adjust the pH to be slightly more basic to facilitate the conversion of the azo intermediate to the hydrazone. Monitor this step carefully to avoid decomposition. |
Problem 3: Excessive Tar Formation
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Strictly maintain low temperatures (0-5 °C) throughout the diazotization and coupling steps. Use an ice-salt bath if necessary. |
| Decomposition of Diazonium Salt | Use freshly prepared diazonium salt solution. Slow, dropwise addition of the diazonium salt to the β-keto acid/ester solution can minimize side reactions. |
| Reactive Aniline Substrate | For highly reactive anilines, consider using a less acidic medium for diazotization if possible, or use the inverse addition method. |
Experimental Protocols
Key Experiment 1: General Protocol for the Japp-Klingemann Synthesis of a Phenylhydrazone
-
Diazotization of the Aniline:
-
Dissolve the aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the resulting solution for 15-30 minutes at 0-5 °C. The diazonium salt solution should be used immediately.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the β-keto acid or ester (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, water) and cool to 0-5 °C.
-
Adjust the pH of this solution to weakly acidic or neutral by adding a base (e.g., sodium acetate, sodium hydroxide solution).
-
Slowly add the freshly prepared diazonium salt solution to the β-keto acid/ester solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at low temperature for 1-4 hours.
-
-
Work-up and Purification:
-
The hydrazone product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold water and a suitable organic solvent (e.g., cold ethanol, diethyl ether) to remove impurities.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Key Experiment 2: Analytical Characterization of Byproducts
-
Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the reaction and identify the presence of multiple components. Use a suitable solvent system to achieve good separation of the starting materials, product, and byproducts.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An excellent technique for separating and identifying the components of the reaction mixture. A reversed-phase C18 column is often suitable. The mass spectrometer can provide molecular weight information for the desired product and any byproducts, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the purified product and any isolated byproducts.
Visualizations
Caption: Byproduct formation in the Japp-Klingemann reaction.
Caption: Troubleshooting workflow for the Japp-Klingemann synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
- 6. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Osazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Tar Formation in Acid-Catalyzed Indole Synthesis
For researchers, scientists, and drug development professionals, acid-catalyzed reactions like the Fischer indole synthesis are powerful tools for creating the indole scaffold, a core component of many pharmaceuticals. However, these reactions are frequently plagued by the formation of viscous, intractable tar, which significantly lowers yields and complicates product purification. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize tar formation and optimize your indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in acid-catalyzed indole synthesis?
A1: Tar formation, or resinification, is primarily caused by the acid-catalyzed polymerization of the electron-rich indole product. Under the strongly acidic and often high-temperature conditions required for synthesis, the newly formed indole ring can be protonated, making it susceptible to electrophilic attack by another indole molecule. This process can repeat, leading to the formation of high-molecular-weight oligomers and polymers that constitute the tar.[1][2]
Q2: My reaction mixture turns dark brown or black immediately upon adding the acid. What does this indicate and how can I prevent it?
A2: A rapid darkening of the reaction mixture often points to decomposition of the starting materials or intermediates, or rapid polymerization. This is typically a sign that the reaction conditions, particularly the acid strength and temperature, are too harsh for your specific substrates.[1]
Troubleshooting Steps:
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid required.
-
Use a Milder Acid: Switch from a strong Brønsted acid (like H₂SO₄ or polyphosphoric acid) to a milder one (like p-toluenesulfonic acid) or a Lewis acid (like ZnCl₂ or BF₃·OEt₂).[1][3]
-
Control Temperature: Add the acid at a lower temperature and then gradually heat the reaction mixture. For highly exothermic reactions, consider cooling the flask in an ice bath during acid addition.
Q3: How does the choice of acid catalyst affect tar formation?
A3: The choice of acid is critical. Strong Brønsted acids can aggressively protonate the indole ring, accelerating polymerization.[1] Lewis acids, on the other hand, primarily coordinate with the carbonyl group of the ketone/aldehyde and the nitrogen atoms of the hydrazine, which can facilitate the desired cyclization at lower temperatures and with less degradation.[3] For some substrates, solid acid catalysts can also be an option, offering easier removal and potentially milder reaction conditions.
Q4: I am observing a smear on my TLC plate instead of a clean spot for my product. Is this related to tar formation?
A4: Yes, a baseline smear on a TLC plate is a classic indication of the presence of polymeric material (tar). These high-molecular-weight byproducts are often highly polar and do not move significantly with common solvent systems. If you see this, it is a strong sign that you need to optimize your reaction conditions to be milder.
Q5: Can running the reaction under an inert atmosphere help reduce tar formation?
A5: While the primary cause of tarring is acid-catalyzed polymerization, oxidative side-reactions can also contribute to the formation of colored impurities, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent these oxidative processes, leading to a cleaner reaction profile.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Reaction yields intractable tar; low to no product isolated. | Reaction conditions are too harsh (acid too strong, temperature too high).[1] | 1. Lower the temperature. The optimal temperature is substrate-dependent.[1]2. Switch to a milder catalyst. Screen Lewis acids like ZnCl₂, BF₃·OEt₂, or milder Brønsted acids like p-toluenesulfonic acid.[1][3]3. Use a one-pot procedure. If the hydrazone intermediate is unstable, generate it in situ without isolation to prevent decomposition.[1] |
| Reaction works for some substrates but fails for those with electron-donating groups. | Electron-donating groups can stabilize an intermediate that favors N-N bond cleavage over the desired cyclization, leading to byproducts instead of the indole.[4] | 1. Use a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes favor the cyclization pathway.[4]2. Consider alternative indole synthesis routes that do not proceed through the same intermediate. |
| Purification is difficult due to viscous, dark residue. | Significant tar formation has already occurred. | While prevention is key, for purification:1. Trituration: Try stirring the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the less soluble tar and dissolve the desired product.2. Column Chromatography: Use a wider diameter column and consider a gradient elution, starting with a non-polar solvent to wash out less polar impurities before eluting your product. Adsorbing the crude product onto silica gel before loading can sometimes help. |
Data Presentation: Catalyst Performance in Fischer Indole Synthesis
The selection of an appropriate acid catalyst is a critical step in optimizing the Fischer indole synthesis and minimizing side reactions, including tar formation. The following table summarizes reported yields for the synthesis of various indole derivatives using different acid catalysts. Note that direct comparison can be challenging as reaction conditions (temperature, solvent, time) vary between studies.
| Indole Product | Phenylhydrazine | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| 2,3-Dimethylindole | Phenylhydrazine | 2-Butanone | Boron trifluoride etherate | 90% | [3] |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine | Cyclohexanone | Zinc chloride (ZnCl₂) | 85% | [3] |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Polyphosphoric Acid (PPA) | ~80% | [1] |
| Various Indoles | Phenylhydrazine | Various Ketones | Tartaric acid–dimethylurea melt | Good to Excellent | [5] |
| 2,3-Disubstituted Indoles | o-Aminophenylacetic acid derivative | (Intramolecular) | Zinc triflate (Zn(OTf)₂) | Quantitative | [6] |
This table is a compilation of data from various sources and is intended for illustrative purposes. Yields are highly dependent on specific reaction conditions and substrates.
Visualizing the Problem and Solutions
Mechanism of Tar Formation
The following diagram illustrates a simplified pathway for acid-catalyzed dimerization of indole, the initial step in tar formation. Strong acid (H⁺) protonates the C3 position of an indole molecule, generating an electrophilic indoleninium ion. This ion is then attacked by the nucleophilic C3 position of a second indole molecule, leading to the formation of a dimer, which can continue to react and form higher-order polymers.
Caption: Acid-catalyzed polymerization pathway leading to tar formation.
Troubleshooting Workflow for Tar Formation
If you are encountering tar in your reaction, this workflow can guide you through a logical troubleshooting process.
Caption: A decision-making workflow for troubleshooting tar formation.
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)
This protocol is adapted for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, utilizing ZnCl₂ to minimize harsh conditions.[3]
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Cyclohexanone (1.1 equivalents)
-
Zinc chloride (ZnCl₂, catalytic amount, e.g., 0.2 equivalents)
-
Ethanol or a similar suitable solvent
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine, cyclohexanone, and zinc chloride in ethanol.
-
Reaction Execution (Microwave): Seal the vessel and place it in a microwave reactor. Heat the mixture to 110-120 °C and hold for 15-30 minutes. Monitor the progress by thin-layer chromatography (TLC).
-
Reaction Execution (Conventional Heating): Alternatively, heat the mixture to reflux in a round-bottom flask equipped with a condenser. The reaction time will likely be longer (several hours) compared to microwave heating.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture onto crushed ice or into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts and impurities. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Fischer Indole Synthesis using a Mild Tartaric Acid-Dimethylurea Melt
This protocol provides a milder, solvent-free alternative to traditional strong acid catalysis, which can be particularly useful for sensitive substrates.[5]
Materials:
-
Arylhydrazine (1.0 equivalent)
-
Ketone or aldehyde (1.1 equivalents)
-
L-(+)-Tartaric acid
-
Dimethylurea
Procedure:
-
Melt Preparation: In a round-bottom flask, prepare a low melting mixture by gently heating an equimolar mixture of L-(+)-tartaric acid and dimethylurea until a clear, homogenous melt is formed. This mixture serves as both the solvent and the catalyst.
-
Reactant Addition: To the molten mixture, add the arylhydrazine and the carbonyl compound.
-
Reaction Execution: Stir the reaction mixture at a moderate temperature (e.g., 80-100 °C). The mild acidic nature of the melt facilitates the reaction while minimizing degradation. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting decarboxylation of indole-3-carboxylic acids under acidic conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the acid-catalyzed decarboxylation of indole-3-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my decarboxylation reaction slow or incomplete?
A1: Incomplete decarboxylation under acidic conditions is often related to insufficient reaction temperature, improper acid strength or concentration, or the electronic nature of your substrate. The reaction proceeds via an A–SE2 mechanism, which involves the protonation of the indole ring at the C3 position.[1] If the reaction conditions are not vigorous enough to promote this initial protonation and subsequent stabilization of the intermediate, the reaction will be sluggish. Consider increasing the temperature, using a stronger acid, or increasing the acid concentration.
Q2: What is the most common mechanism for acid-catalyzed decarboxylation of indole-3-carboxylic acids?
A2: The reaction typically follows an A–SE2 (Electrophilic Aromatic Substitution) mechanism. This involves the rate-determining protonation of the indole at the C3 position to form a zwitterionic intermediate, which then loses carbon dioxide to form the final indole product.[1][2]
Q3: How do substituents on the indole ring affect the reaction rate?
A3: The reaction rate is sensitive to the electronic properties of substituents on the indole ring. Electron-donating groups (e.g., methyl) on the indole nucleus will stabilize the positive charge that develops in the transition state, thereby accelerating the reaction.[3] Conversely, electron-withdrawing groups (e.g., chloro) can destabilize this intermediate and slow the reaction down.[1]
Q4: I am observing significant decomposition or side product formation. What can I do?
A4: Indoles can be sensitive to strongly acidic and high-temperature conditions, leading to polymerization or other side reactions. If you observe charring or the formation of multiple unidentified products, the conditions are likely too harsh. Try reducing the reaction temperature, using a milder acid catalyst, or decreasing the reaction time. Monitoring the reaction by TLC or LCMS can help determine the optimal endpoint before significant degradation occurs.
Q5: What are suitable solvents for this reaction?
A5: The choice of solvent can be critical. While kinetic studies have been performed in aqueous solutions[1][2], organic solvents are also common. For heterocyclic carboxylic acids, N,N-dimethylformamide (DMF) has been used, although it may require higher temperatures.[4] Water has also been shown to be an effective medium, particularly in certain metal-catalyzed decarboxylative coupling reactions.[3] The solvent should be stable to the acidic conditions and temperature used.
Reaction Mechanism and Workflow
The acid-catalyzed decarboxylation of indole-3-carboxylic acid proceeds through an A–SE2 mechanism. Understanding this pathway is key to troubleshooting experimental issues.
Caption: The A–SE2 mechanism for indole-3-carboxylic acid decarboxylation.
When troubleshooting, a systematic approach can help identify and resolve the issue efficiently.
Caption: A logical workflow for troubleshooting decarboxylation experiments.
Summary of Reaction Conditions
Quantitative data from literature can provide a starting point for developing and optimizing your experimental protocol. The following table summarizes conditions used in various studies.
| Substrate | Catalyst / Acid | Solvent | Temperature (°C) | Time | Yield / Outcome | Reference |
| Indole-3-carboxylic acid | H₂SO₄ / HClO₄ | H₂O / D₂O | 25 | - | Kinetic studies performed | [1][2] |
| Indole-3-carboxylic acid | Aqueous Pyridine Buffers | H₂O | 60 | - | Kinetic studies performed | [1] |
| 1-Methylindole-3-carboxylic acid | AuCl₄Na·2H₂O / TPPMS | Water | 120 | 1 h | 93% (NMR Yield, coupling product) | [3] |
| Indole-3-carboxylic acid | Organic Acid (Formic/Acetic) | N,N-Dimethylformamide | 95-100 | - | General method described | [4] |
| 6-Bromo-2-indolecarboxylic acid | Not specified (heat) | Quinoline | > Melting Point | - | Decarboxylation achieved | [5] |
Detailed Experimental Protocols
General Protocol for Acid-Catalyzed Decarboxylation
This protocol provides a general methodology. Specific parameters should be optimized for each unique substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole-3-carboxylic acid substrate (1.0 eq).
-
Solvent and Acid Addition: Add the chosen solvent (e.g., water, DMF, or an alternative high-boiling point solvent) to create a solution or suspension of approximately 0.1-0.5 M.
-
Catalyst Addition: Add the acid catalyst. For strong mineral acids (e.g., H₂SO₄), a catalytic amount may be sufficient, but in some cases, it can be used in larger quantities or as a co-solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 60°C to 150°C) with vigorous stirring.[1][3][4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LCMS, or by observing the cessation of CO₂ evolution).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a mineral acid was used, carefully neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as required.
References
- 1. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Polysubstituted Indoles
Welcome to the technical support center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and optimization of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in indole synthesis?
A1: Low yields in indole synthesis, particularly in widely used methods like the Fischer, Bischler-Möhlau, and Larock syntheses, can be attributed to several factors. These include suboptimal reaction conditions such as incorrect temperature or reaction time, the purity of starting materials, and the choice of catalyst and solvent.[1] For instance, in the Fischer indole synthesis, the reaction is known to be highly sensitive to reaction parameters.[2] Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[1] Similarly, the Bischler-Möhlau synthesis often requires harsh conditions, which can contribute to poor yields.[1]
Q2: How can I improve the regioselectivity of my indole synthesis?
A2: Achieving high regioselectivity is a common challenge in the synthesis of polysubstituted indoles. The substitution pattern on both the aniline/arylhydrazine and the ketone/alkyne precursors plays a crucial role. In the Fischer indole synthesis, for example, unsymmetrical ketones can lead to the formation of two different regioisomers.[3] The use of strong acids tends to favor enolization at the less substituted side of the ketone.[4] For the Bischler-Möhlau reaction, the regiochemical outcome can be unpredictable and is heavily substrate-dependent.[5] In palladium-catalyzed methods like the Larock synthesis, the regioselectivity of the alkyne insertion is influenced by both steric and electronic factors of the substituents on the alkyne.[6][7]
Q3: I'm observing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions?
A3: The formation of multiple products is a frequent issue. In the Fischer indole synthesis, common side reactions can include aldol condensation products or Friedel-Crafts type products.[2] In some cases, the intermediate hydrazone may not be stable under the reaction conditions, leading to decomposition.[8] For reactions involving palladium catalysis, such as the Larock synthesis, side reactions can arise from competing reaction pathways of the organopalladium intermediates.
Q4: What are the best practices for purifying polysubstituted indoles?
A4: Purification of polysubstituted indoles can be challenging due to their varying polarities and potential for decomposition on stationary phases like silica gel.[9] Column chromatography is a standard method, but for highly polar or unstable indoles, alternative techniques may be necessary. Recrystallization is often a preferred method for obtaining highly pure solid products and can be particularly useful for compounds that are unstable on silica.[2] Acid-base extraction can sometimes be employed to separate the weakly acidic indole from non-acidic impurities, though caution is required as some indoles are sensitive to strong acids or bases.[2]
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Impure starting materials, especially the phenylhydrazine. | Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable.[8] |
| Inappropriate acid catalyst (type or concentration). | Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.[2][8] | |
| Suboptimal temperature or reaction time. | Start with literature-reported conditions and optimize empirically. Monitor reaction progress by TLC. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] | |
| Unstable hydrazone intermediate. | Consider pre-forming and isolating the hydrazone before cyclization.[8] | |
| Formation of Multiple Isomers | Use of an unsymmetrical ketone. | With strong acids, enolization tends to occur at the less substituted side of the ketone, which can favor one regioisomer.[4] |
| Electron-withdrawing groups on the phenylhydrazine. | Harsher reaction conditions (stronger acid, higher temperature) may be required to drive the reaction towards the desired product.[8] | |
| Difficult Purification | Product is a polar solid. | Recrystallization from a suitable solvent is often effective.[2] |
| Presence of non-polar impurities. | Column chromatography on silica gel with an appropriate solvent system. |
Bischler-Möhlau Indole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Harsh reaction conditions leading to decomposition. | Explore milder reaction conditions, such as using microwave irradiation, which can sometimes improve yields.[5] |
| Reaction is highly substrate-dependent. | Systematically vary the aniline and α-haloketone starting materials to find a more compatible combination. | |
| Unpredictable Regiochemistry | Competing mechanistic pathways. | The regiochemical outcome is sensitive to the electronic and steric properties of the substituents. Isotopic labeling studies can help elucidate the dominant mechanistic pathway for a given substrate.[5] |
Larock Indole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient palladium catalyst. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃).[10] |
| Incorrect base. | An excess of a carbonate base like Na₂CO₃ or K₂CO₃ is typically used.[6] | |
| Steric hindrance or unfavorable electronic effects. | The substrate scope can be limited by steric and electronic factors. Consider alternative indole syntheses if optimization is unsuccessful.[11] | |
| Poor Regioselectivity | Use of an unsymmetrical alkyne. | The regioselectivity of alkyne insertion is complex. Generally, the larger, more sterically-hindering group on the alkyne inserts next to the arylpalladium.[6] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (Optional - can be a one-pot procedure): In a round-bottom flask, dissolve the phenylhydrazine (or its hydrochloride salt) and the ketone or aldehyde in a suitable solvent such as ethanol or acetic acid. Stir the mixture, often with gentle heating, until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: Add the acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid) to the reaction mixture containing the hydrazone (or the initial mixture of phenylhydrazine and carbonyl compound for a one-pot reaction).[8]
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor the progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] Otherwise, carefully neutralize the acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing Workflows and Pathways
Caption: A general workflow for troubleshooting common issues in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
stability of methyl 5-methoxy-1H-indole-3-carboxylate in acidic mobile phase for HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 5-methoxy-1H-indole-3-carboxylate, focusing on its stability in acidic mobile phases used in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic HPLC mobile phases?
A1: Based on the general chemical properties of the indole scaffold, this compound is likely to be susceptible to degradation in strongly acidic conditions. The indole ring is electron-rich and can be protonated, particularly at the C3 position, which may lead to degradation.[1] It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.[1]
Q2: What are the likely degradation pathways for this compound in an acidic mobile phase?
A2: Two primary degradation pathways are anticipated under acidic conditions:
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Acid-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylic acid, 5-methoxy-1H-indole-3-carboxylic acid.
-
Degradation of the indole ring itself, which is sensitive to strong acids.[1]
Additionally, oxidation of the indole ring to form oxindole derivatives is a common degradation pathway for indole-containing compounds, which could be exacerbated by certain mobile phase components or dissolved oxygen.[1]
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: The appearance of new peaks in your chromatogram when using an acidic mobile phase is a strong indicator of on-column or in-solution degradation.[1] The primary suspect would be the acid-catalyzed hydrolysis of your analyte to 5-methoxy-1H-indole-3-carboxylic acid. Other possibilities include the formation of various oxidation products.[1] It is also important to consider that if you are using methanol in your mobile phase with an acid modifier like formic acid or trifluoroacetic acid, you could be observing the formation of methyl formate, which can appear as an early-eluting peak.[2]
Q4: How can I minimize the degradation of this compound during HPLC analysis?
A4: To minimize degradation, consider the following strategies:
-
pH Control: Use a mobile phase with a pH closer to neutral if your separation allows. If acidic conditions are necessary for retention and peak shape, use the mildest acid and lowest concentration required to achieve the desired chromatography.
-
Temperature Control: Keep the column and autosampler temperatures as low as reasonably possible to slow down the rate of degradation.
-
Fresh Sample and Mobile Phase Preparation: Prepare your samples and mobile phases fresh daily to minimize the time the analyte is exposed to acidic conditions before analysis.
-
Inert Atmosphere: If you suspect oxidation, degassing the mobile phase and using an inert atmosphere for your samples can be beneficial.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, more polar peak | Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid. | - Confirm the identity of the new peak by running a standard of 5-methoxy-1H-indole-3-carboxylic acid.- Reduce the acidity (increase pH) of the mobile phase.- Lower the column temperature. |
| Gradual decrease in the main peak area over a sequence of injections | Instability of the analyte in the sample vial (autosampler). | - Prepare fresh sample dilutions immediately before injection.- Keep the autosampler tray cool.- Include a time-course stability study of the compound in your sample diluent to determine its stability under your experimental conditions.[1] |
| Poor peak shape (tailing) | Secondary interactions with residual silanols on the column, or co-elution with a degradation product. | - Optimize the mobile phase pH and ionic strength.- If using trifluoroacetic acid (TFA), be aware that it can act as an ion-pairing agent and affect peak shape.[3] |
| Inconsistent retention times | Changes in mobile phase composition due to esterification of the acid modifier with methanol. | - Prepare fresh mobile phase frequently.- Consider using a different organic modifier if methanol is suspected to be reactive with your acidic additive.[2] |
| Multiple unexpected small peaks | Oxidation of the indole ring. | - Degas the mobile phase.- Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1]- Use amber vials to protect from light, which can induce photodegradation.[1] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating HPLC methods.[4][5] They help to identify potential degradation products and demonstrate the specificity of the analytical method.[4]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.[1][6]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C.[1][6]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1][6]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of expected degradation under forced conditions. Actual results should be determined experimentally.
| Stress Condition | Reagent | Temperature | Time | Expected Degradation | Primary Degradation Product (Proposed) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant | 5-methoxy-1H-indole-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Very High | 5-methoxy-1H-indole-3-carboxylic acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate | Oxidized indole derivatives (e.g., oxindoles) |
| Photolysis | UV light | Room Temp | 24 hours | Low to Moderate | Various photoproducts |
Visualizations
Proposed Acid-Catalyzed Degradation Pathway
References
Technical Support Center: Synthesis of Methoxyindole Carboxylates - Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of methoxyindole carboxylates. The information is tailored for professionals in research, development, and manufacturing environments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our methoxyindole carboxylate synthesis when moving from lab to pilot scale. What are the common culprits?
A significant decrease in yield upon scale-up is a common issue. The primary factors include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with poor reactant distribution. This can promote side reactions and degradation of both starting materials and the desired product. Many indole syntheses, such as the Fischer indole synthesis, are exothermic, and poor heat dissipation at a larger scale can lead to thermal runaways and product decomposition.[1]
-
Changes in Reagent Addition Rates: The rate at which reagents are added can have a more pronounced effect on the reaction profile at a larger scale.
-
Impurity Profile of Starting Materials: Impurities that were negligible at the lab scale can become significant at a larger scale, potentially interfering with the reaction.[2]
Q2: Tar and polymer formation is a major issue in our scaled-up Fischer indole synthesis of a methoxyindole carboxylate. How can we mitigate this?
Tar formation is a well-known challenge in Fischer indole synthesis, often exacerbated by the acidic conditions and elevated temperatures required.[3] Here are some strategies to minimize it:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids are common, Lewis acids or solid-supported acids can sometimes offer better results with fewer side reactions.[3][4]
-
Strict Temperature Control: Employing a jacketed reactor with efficient cooling is crucial to prevent temperature spikes that can accelerate polymerization.[3]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, potentially reducing tar formation.
-
Continuous Flow Synthesis: This approach offers superior temperature control and minimizes reaction time at high temperatures, significantly reducing the formation of degradation products.[5][6]
Q3: Our final methoxyindole carboxylate product is difficult to purify at scale, and we see new impurities that were not present in the lab-scale batches. What are our options?
Purification challenges at scale often stem from the formation of closely related impurities and the physical properties of the product itself.
-
Impurity Identification: The first step is to identify the new impurities using techniques like LC-MS and NMR.[2][7][8] Common impurities can arise from side reactions, degradation of the product, or from the starting materials.[8]
-
Crystallization: This is often the most effective and scalable purification method for solid products. Developing a robust crystallization protocol is key.[9]
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider alternatives like reverse-phase chromatography or using a different stationary phase such as alumina.[10]
-
Process Optimization: Revisit the reaction conditions to minimize the formation of the problematic impurities in the first place.[]
Troubleshooting Guides
Issue 1: Low Yield in Scaled-Up Fischer Indole Synthesis
This guide provides a systematic approach to troubleshooting low yields when scaling up the Fischer indole synthesis for methoxyindole carboxylates.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yield in Fischer indole synthesis.
Issue 2: Impurity Profile Changes Upon Scale-Up
This guide outlines a process for identifying and controlling impurities that appear or increase during the scale-up of methoxyindole carboxylate synthesis.
Impurity Identification and Control Workflow
Caption: A logical workflow for identifying and minimizing impurities.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Generic Methoxyindole Carboxylate
Disclaimer: The following data is illustrative and based on common trends observed during the scale-up of indole syntheses. Actual results will vary depending on the specific molecule and process.
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Common Observations on Scale-Up |
| Yield | 85% | 65% | Decrease due to mass/heat transfer limitations and side reactions. |
| Purity (by HPLC) | 99.5% | 97.0% | Increase in process-related impurities. |
| Major Impurity 1 | 0.1% | 1.2% | Often related to starting materials or side reactions. |
| Major Impurity 2 | Not Detected | 0.8% | Can be a degradation product due to longer reaction times or higher temperatures. |
| Reaction Time | 8 hours | 12 hours | Often longer to ensure complete conversion at a larger scale. |
| Cycle Time | 24 hours | 48 hours | Includes workup, isolation, and purification, which are more time-consuming at scale. |
Table 2: Common Impurities in Methoxyindole Carboxylate Synthesis and Their Control Strategies
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction, poor mixing. | Increase reaction time, improve agitation, optimize stoichiometry.[8] |
| Regioisomers | Use of unsymmetrical ketones in Fischer indole synthesis. | Modify acid catalyst, adjust reaction temperature to favor the desired isomer. |
| Polymeric/Tar-like Substances | High reaction temperatures, strong acid catalysts. | Lower reaction temperature, use a milder catalyst, consider continuous flow synthesis.[3] |
| Oxidation Products | Exposure to air at elevated temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. |
| Ring-Opened Products | Harsh acidic or basic conditions during workup. | Use milder workup conditions, carefully control pH.[8] |
| Decarboxylation Product | Elevated temperatures during reaction or purification. | Minimize exposure to high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis at Lab-Scale
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, charge the phenylhydrazine and the carbonyl compound in toluene.
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Cool the reaction mixture. Perform an aqueous wash to remove the acid catalyst. Separate the organic layer.
-
Isolation: Concentrate the toluene layer to crystallize the indole product.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
Protocol 2: Large-Scale Crystallization of Methoxyindole Carboxylates
This protocol outlines a general approach to developing a scalable crystallization process.
Materials:
-
Crude methoxyindole carboxylate
-
Appropriate solvent system (determined through screening)
Procedure:
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a jacketed reactor, dissolve the crude product in the chosen solvent at an elevated temperature with stirring.
-
Cooling: Slowly cool the solution at a controlled rate to induce crystallization. Seeding with a small amount of pure product may be necessary to control crystal size and form.
-
Aging: Hold the slurry at the final temperature for a period to allow for complete crystallization.
-
Isolation: Filter the solid product using a centrifuge or filter dryer.
-
Washing: Wash the filter cake with a cold, fresh solvent to remove residual impurities.
-
Drying: Dry the product under vacuum at a controlled temperature.
Protocol 3: Reductive Cyclization for Indole Synthesis
This protocol is an alternative to the Fischer indole synthesis.
Materials:
-
trans-β-Dialkylamino-2-nitrostyrene derivative
-
Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or stannous chloride)
-
Solvent (e.g., ethanol, benzene)
Procedure using Raney Nickel and Hydrazine:
-
Reaction Setup: In a suitable reactor, dissolve the nitrostyrene derivative in the chosen solvent.
-
Catalyst Addition: Carefully add Raney nickel to the solution.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting indole derivative by crystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromtech.com [chromtech.com]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 5-methoxy-1H-indole-3-carboxylate
For researchers, scientists, and professionals in drug development, precise analytical characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 5-methoxy-1H-indole-3-carboxylate, a key intermediate in various synthetic pathways. We present its detailed NMR fingerprint alongside data from structurally related indole derivatives to aid in unequivocal identification and highlight the influence of substituent effects on chemical shifts.
This guide summarizes the reported ¹H and ¹³C NMR data for the title compound and offers a comparative analysis with methyl 1H-indole-3-carboxylate and 5-methoxy-1H-indole. Detailed experimental protocols for NMR data acquisition are also provided to ensure reproducibility.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and two closely related analogues. The data for the title compound is sourced from the doctoral thesis of T. R. V. D. Prasad (2018).
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Proton Position | This compound (δ ppm, Multiplicity, J in Hz) | Methyl 1H-indole-3-carboxylate (δ ppm, Multiplicity) | 5-methoxy-1H-indole (δ ppm, Multiplicity) |
| NH (H-1) | 8.55 (br s) | 8.66 (br s) | 8.05 (br s) |
| H-2 | 7.85 (s) | 7.99 (d) | 7.18 (t) |
| H-4 | 7.55 (d, J=2.4) | 8.12 (m) | 7.15 (d) |
| H-6 | 6.90 (dd, J=8.8, 2.4) | 7.39 (m) | 6.87 (dd) |
| H-7 | 7.20 (d, J=8.8) | 7.39 (m) | 7.23 (d) |
| OCH₃ (C-5) | 3.80 (s) | - | 3.88 (s) |
| COOCH₃ | 3.90 (s) | 3.92 (s) | - |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Carbon Position | This compound (δ ppm) | Methyl 1H-indole-3-carboxylate (δ ppm) | 5-methoxy-1H-indole (δ ppm) |
| C-2 | 132.0 | 132.8 | 124.9 |
| C-3 | 105.0 | 107.4 | 102.4 |
| C-3a | 126.0 | 125.9 | 129.2 |
| C-4 | 101.0 | 121.2 | 100.5 |
| C-5 | 155.0 | 122.6 | 154.2 |
| C-6 | 112.0 | 121.7 | 112.4 |
| C-7 | 111.0 | 111.6 | 111.9 |
| C-7a | 131.0 | 136.4 | 131.5 |
| COOCH₃ | 165.0 | 165.6 | - |
| OCH₃ (C-5) | 55.0 | - | 56.0 |
| COOCH₃ | 51.0 | 51.1 | - |
Experimental Protocols
General NMR Spectroscopic Method
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (zg30) is used.
-
Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of around 3-4 seconds is employed.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Number of Scans: 16 to 32 scans are generally averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (zgpg30) is used.
-
Spectral Width: A spectral width of about 240 ppm is necessary to cover the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 to 2048) is required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). An exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C is typically applied before Fourier transformation. Phase and baseline corrections are performed manually.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, which is the subject of the NMR characterization detailed above.
Caption: Chemical structure of this compound.
Mass Spectrometry Analysis of Methyl 5-methoxy-1H-indole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of methyl 5-methoxy-1H-indole-3-carboxylate under different ionization techniques. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established fragmentation principles to predict its mass spectral characteristics. This predictive approach offers valuable insights for researchers developing analytical methods for novel indole derivatives.
Introduction
This compound is a member of the indole family, a core scaffold in numerous pharmaceuticals and biologically active compounds. Accurate mass determination and structural elucidation are critical for its characterization in drug discovery and development. Mass spectrometry is a powerful tool for this purpose, with different ionization techniques offering complementary information. This guide will compare the predicted outcomes of two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Mass Spectrometric Data
The fundamental mass spectrometric properties of this compound are summarized in Table 1. These values are essential for the identification of the molecular ion and the interpretation of fragmentation patterns.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| Exact Mass | 205.0739 Da | PubChem[1] |
| Predicted [M+H]⁺ | 206.0812 m/z | PubChemLite[2] |
| Predicted [M+Na]⁺ | 228.0631 m/z | PubChemLite[2] |
| Predicted [M-H]⁻ | 204.0666 m/z | PubChemLite[2] |
Table 1: Key Mass Spectrometric Properties of this compound.
Comparative Analysis of Ionization Techniques
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.
Expected Observations:
-
Molecular Ion (M⁺˙): A peak at m/z 205 is expected, corresponding to the radical cation of the intact molecule. The intensity of this peak may be variable depending on the stability of the molecule under EI conditions.
-
Fragmentation: The fragmentation of the indole ring and its substituents is anticipated. Common fragmentation pathways for related compounds suggest the following key losses:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 174.
-
Loss of the carbomethoxy group (•COOCH₃): This would lead to a fragment at m/z 146.
-
Loss of a methyl radical (•CH₃) from the methoxy group: This would produce an ion at m/z 190, which could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 162.
-
Characteristic indole fragmentation: Loss of hydrogen cyanide (HCN) from the indole ring is a common fragmentation pathway for indoles, which could occur from various fragment ions.
-
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily yielding protonated or deprotonated molecular ions. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Expected Observations:
-
MS1 Spectrum: In positive ion mode, the spectrum is expected to be dominated by the protonated molecule [M+H]⁺ at m/z 206. Adducts with sodium [M+Na]⁺ (m/z 228) or potassium [M+K]⁺ (m/z 244) may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 204 would be the primary species.
-
MS/MS (or CID) Spectrum of [M+H]⁺: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments through the loss of neutral molecules:
-
Loss of methanol (CH₃OH): This would result in a fragment ion at m/z 174.
-
Loss of carbon monoxide (CO) and methanol (CH₃OH): A sequential loss could lead to a fragment at m/z 146.
-
Loss of formaldehyde (CH₂O) from the methoxy group: This could produce a fragment at m/z 176.
-
Experimental Protocols
While specific experimental data for the target molecule is not available, the following are general protocols for the mass spectrometric analysis of indole derivatives.
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is typically diluted to a final concentration of 1-10 µg/mL with the appropriate mobile phase.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the analyte from the sample matrix.
-
Ionization: The eluting compound is introduced into the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: A liquid chromatograph with a reverse-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
-
Ionization: The column effluent is introduced into the ESI source where a high voltage is applied to a nebulizing needle, creating charged droplets that desolvate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer. For MS/MS experiments, a precursor ion is selected and subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed.
Visualizing the Analytical Process and Fragmentation
The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathways for this compound.
Caption: General experimental workflow for GC-MS and LC-MS analysis.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Conclusion
This guide provides a predictive comparison of the mass spectrometric behavior of this compound under EI and ESI conditions. While EI-MS is expected to provide a complex fragmentation pattern useful for structural fingerprinting, ESI-MS is better suited for accurate mass determination of the molecular ion, with subsequent MS/MS experiments revealing structurally informative fragmentation pathways. The predicted fragmentation patterns, based on the known behavior of related indole derivatives and general fragmentation rules, offer a valuable starting point for the development of robust analytical methods for this and similar compounds. Experimental verification of these predicted pathways is recommended for definitive structural confirmation.
References
Unveiling the Neuroprotective Potential of Indole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a critical frontier in the battle against neurodegenerative diseases. Among the vast array of chemical scaffolds, indole derivatives have emerged as a particularly promising class of compounds, demonstrating multifaceted mechanisms to shield neurons from damage and degeneration. This guide provides a comparative analysis of the neuroprotective effects of different indole derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin.[1] Its derivatives have garnered significant attention for their ability to combat oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction, all of which are key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]
Comparative Efficacy of Indole Derivatives
The neuroprotective efficacy of various indole derivatives has been evaluated in numerous in vitro and in vivo studies. While a direct head-to-head comparison under identical experimental conditions is often lacking in the literature, this section collates available quantitative data to offer a comparative overview. The data is summarized in the tables below, categorized by the primary neuroprotective mechanism investigated.
Antioxidant and Anti-inflammatory Activity
A primary mechanism through which indole derivatives exert their neuroprotective effects is by mitigating oxidative stress and inflammation. Many derivatives act as potent scavengers of reactive oxygen species (ROS) and modulate inflammatory pathways.
| Indole Derivative | Model System | Assay | Key Findings | Reference |
| Melatonin | Various cellular and animal models | ROS scavenging assays | Potent free radical scavenger. | [1] |
| NC009-1 | MPP+-treated HMC3 microglia | Nitric Oxide (NO) release, IL-6, TNF-α levels | Significantly reduced NO, IL-6, and TNF-α production. | [2] |
| Indole-phenolic hybrids | SH-SY5Y cells with H2O2 or Aβ(25-35) induced stress | ROS levels | Reduced ROS levels to basal states. | [3][4] |
| Compound 17 (tetrazole derivative) | Acrylamide-induced neurotoxicity in rats | Brain malondialdehyde (MDA) and antioxidant enzyme activity | Showed the strongest antioxidant properties among tested derivatives. | [5] |
| Diosgenin-indole derivative (Compound 166) | H2O2, 6-OHDA, and Aβ1-42 treated neuronal cells | Cell viability | Showed neuroprotection against various insults (52.9% against H2O2, 38.4% against 6-OHDA, 54.4% against Aβ1-42). | [6] |
Inhibition of Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ), is a hallmark of several neurodegenerative diseases. Certain indole derivatives have demonstrated the ability to interfere with this process.
| Indole Derivative | Model System | Assay | Key Findings | Reference |
| Indole-phenolic hybrids (compounds 12 & 20) | In vitro Aβ(25-35) aggregation | Thioflavin T (ThT) fluorescence assay | Marked reduction in ThT fluorescence, indicating inhibition of Aβ aggregation. | [3] |
| Indirubin and its analogs | Alzheimer's and Parkinson's disease models | Protein aggregation assays | Prevents the aggregation of Aβ and alpha-synuclein. | [1] |
Modulation of Neuroprotective Signaling Pathways
Indole derivatives can also activate endogenous defense mechanisms by modulating key signaling pathways involved in neuronal survival and antioxidant response.
| Indole Derivative | Model System | Pathway | Key Findings | Reference |
| Indole-3-carbinol (I3C) & Diindolylmethane (DIM) | Hippocampal neuronal cells | BDNF/TrkB/Akt, Nrf2-ARE | Activate TrkB signaling and promote Nrf2 nuclear translocation.[7][8] | [7][8] |
| NC001-8 | MPP+ and H2O2-treated SH-SY5Y cells | Nrf2 pathway | Upregulated NRF2 and NQO1. | [2] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of many indole derivatives are mediated through the modulation of specific intracellular signaling cascades. Understanding these pathways is crucial for the rational design of novel therapeutic agents.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activities of Melatonin and Methyl 5-methoxy-1H-indole-3-carboxylate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the exploration of novel therapeutic agents. Both melatonin, a well-known neurohormone, and indole derivatives have emerged as promising candidates with demonstrated antifungal properties. This guide provides a detailed comparison of the antifungal activity of melatonin and methyl 5-methoxy-1H-indole-3-carboxylate, supported by available experimental data and methodologies.
While direct comparative studies on the antifungal efficacy of this compound versus melatonin are limited in the current literature, this guide synthesizes data from closely related indole compounds to provide a valuable reference for researchers. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological effects, including antifungal activities.[1][2]
Comparative Antifungal Activity: A Data-Driven Overview
Quantitative data on the antifungal activity of melatonin and related indole compounds are summarized below. It is important to note that the activity of this compound is inferred from its structural analog, 5-methoxyindole, which has shown potent antifungal effects.
| Compound | Fungal Species | Activity Metric | Value | Reference |
| Melatonin | Magnaporthe oryzae | EC50 | ~1 mM | [3] |
| Fusarium graminearum | - | Inhibits growth, conidia formation, and germination | [4] | |
| Candida albicans | MIC | Synergistic with fluconazole, reducing its MIC | [1][5][6][7][8] | |
| 5-Methoxyindole | Fusarium graminearum | EC50 | <1 mM (stronger than melatonin) | [4] |
| Fusarium graminearum | - | Induces ROS accumulation and cell death | [3][4][9] | |
| 6-Methoxy-1H-indole-2-carboxylic acid | Candida albicans | - | Promising antifungal activity | [10] |
| Indole-3-carboxylic acid | Blumeria graminis | - | Synergistic effect with jasmonic acid | [11][12] |
Experimental Protocols: Methodologies for Antifungal Susceptibility Testing
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on standard broth microdilution methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.
-
Spores or yeast cells are harvested and suspended in sterile saline or a suitable broth (e.g., RPMI-1640).
-
The suspension is adjusted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent Stock Solutions:
-
The test compounds (melatonin and this compound) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
-
Serial Dilution in Microtiter Plates:
-
A 96-well microtiter plate is used for the assay.
-
A serial two-fold dilution of each compound is prepared directly in the wells using the appropriate growth medium. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (medium and inoculum without the compound) and a sterility control (medium only).
-
The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
-
Determination of MIC:
Mechanism of Action: A Visual Representation
The proposed antifungal mechanisms of action for melatonin and the general mechanism for indole derivatives are illustrated below.
Caption: Proposed mechanism of melatonin's antifungal activity.
Caption: General workflow for antifungal susceptibility testing.
Discussion and Conclusion
The available evidence strongly supports the broad-spectrum antifungal activity of melatonin. Its mechanism of action appears to involve the inhibition of the Mps1 MAP kinase, a key regulator of fungal development and pathogenicity.
While direct experimental data for this compound is scarce, the potent antifungal activity of its close analog, 5-methoxyindole, against Fusarium graminearum suggests that it may also possess significant fungicidal properties.[4] Studies on other indole derivatives further reinforce the potential of this chemical class as a source of novel antifungal agents.[13][14][15][16][17] The antifungal properties of indoles are often attributed to their ability to disrupt fungal cell membranes and interfere with essential biosynthetic pathways, such as that of ergosterol.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The effect of melatonin on antifungal susceptibility in planktonic and biofilm forms of Candida strains isolated from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
- 12. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpharmsci.com [jpharmsci.com]
- 14. tsijournals.com [tsijournals.com]
- 15. geneonline.com [geneonline.com]
- 16. bioengineer.org [bioengineer.org]
- 17. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methoxyindole Derivatives as Anticancer Agents: Structure-Activity Relationship and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential. Among these, 5-methoxyindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-methoxyindole derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of the pertinent signaling pathways.
Comparative Analysis of Anticancer Activity
The anticancer potency of 5-methoxyindole derivatives is profoundly influenced by the nature and position of substituents on the indole core and associated moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds, categorized by their primary mechanism of action.
Tubulin Polymerization Inhibitors
A significant number of 5-methoxyindole derivatives exert their anticancer effects by targeting tubulin, a critical component of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 2-Aroylindoles | ||||||
| 1 | H | H | Phenyl | HeLa | 0.02 | [1] |
| 3 | H | H | 3-Methoxyphenyl | HeLa | 0.075 | [1] |
| 36 | H | H | 3-Fluorophenyl | HeLa | 0.02 | [1] |
| Indole-Isatin Hybrids | ||||||
| 5o | H | Isatin-5-yl | H | MCF-7 | 1.69 | [2][3] |
| 5w | H | Isatin-5-yl | H | MCF-7 | 1.91 | [2][3] |
Key SAR Insights for Tubulin Inhibitors:
-
2-Aroylindoles: The presence of a 5-methoxy group on the indole ring is a common feature in potent tubulin inhibitors. Substitutions on the 2-aroyl ring significantly impact activity, with small electron-withdrawing or methoxy groups at the 3-position of the phenyl ring demonstrating high potency.[1]
-
Indole-Isatin Hybrids: The linkage of a 5-methoxyindole scaffold to an isatin moiety has yielded compounds with potent antiproliferative activity. The position of substitution on the isatin ring is crucial for activity.[2][3]
Cyclooxygenase-2 (COX-2) Inhibitors
Chronic inflammation is a key contributor to tumorigenesis, and the COX-2 enzyme is a central mediator in this process. Certain 5-methoxyindole derivatives have been shown to inhibit COX-2, thereby suppressing inflammation-driven cancer progression.
Quantitative data for direct COX-2 inhibition by 5-methoxyindole derivatives is less commonly reported in terms of IC50 values in direct enzyme assays within the initial search results. The focus is often on the downstream effects on cancer cell viability.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibitors
NQO1 is an enzyme that is often overexpressed in various cancers and is implicated in chemoresistance. Specific 5-methoxyindole derivatives have been designed as NQO1 inhibitors, representing a targeted approach to cancer therapy.
| Compound ID | Structure | Cell Line | IC50 (nM) | Reference |
| ES936 | 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | MIA PaCa-2 | 108 | |
| BxPC-3 | 365 |
Key SAR Insights for NQO1 Inhibitors:
-
The indole-4,7-dione core is a key feature for NQO1 inhibitory activity.
-
Substitutions at the 1, 2, and 3-positions of the indole ring are critical for potency and selectivity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of anticancer compounds. Below are methodologies for key in vitro assays commonly used to assess the efficacy of 5-methoxyindole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-methoxyindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.[4][5]
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
5-methoxyindole derivative stock solution (in DMSO)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[4]
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin solution.
-
Compound Addition: Add the 5-methoxyindole derivative at various concentrations. Include a vehicle control (DMSO) and positive controls.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be calculated from the slope of the linear phase. For inhibitors, the percent inhibition relative to the vehicle control is determined.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases and PARP, to elucidate the mechanism of cell death induced by the test compound.[6]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 5-methoxyindole derivatives and a typical experimental workflow for their evaluation.
References
- 1. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 5-Methoxyindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 5-methoxyindole analogs, supported by experimental data from peer-reviewed studies. The information is intended to facilitate research and development in medicinal chemistry and pharmacology by offering an objective overview of the structure-activity relationships and therapeutic potential of this class of compounds.
The indole nucleus is a privileged scaffold in drug discovery, and the introduction of a methoxy group at the 5-position has been shown to modulate the biological properties of these molecules significantly.[1] This guide explores the diverse pharmacological effects of 5-methoxyindole derivatives, including their anticancer, antimicrobial, antioxidant, and neuroprotective activities.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various 5-methoxyindole analogs. It is important to note that direct comparisons of potency may be limited by variations in experimental conditions across different studies.
Table 1: In Vitro Anticancer Activity of 5-Methoxyindole Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Mechanism of Action | Reference |
| OXi8006 (2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole) | SK-OV-3 (Ovarian) | Cell Growth Inhibition | 0.00345 | Tubulin Polymerization Inhibition | [2] |
| OXi8006 | Tubulin Assembly | Biochemical Assay | 1.1 | Tubulin Polymerization Inhibition | [2] |
| Compound 36 (a 7-methoxy analog of OXi8006) | Multiple | Cell Growth & Tubulin Inhibition | Comparable to OXi8006 | Tubulin Polymerization Inhibition | [2] |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast) | MTT Assay | 4.7 | Not Specified | [3] |
| 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole derivatives | KB, H460, HT-29 | Cytotoxicity Assay | Nanomolar to Picomolar range | Not Specified | [1] |
| Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole) | A375 (Melanoma) | Not Specified | 0.57 | Tubulin Polymerization Inhibition | [4] |
| Compound 3g | MDA-MB-231 (Breast) | Not Specified | 1.61 | Tubulin Polymerization Inhibition | [4] |
| Compound 3g | MCF-7 (Breast) | Not Specified | 2.94 | Tubulin Polymerization Inhibition | [4] |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | Aspc-1, MIApaCa-2 (Pancreatic) | Cell Viability Assay | ~5 | NQO1 Inhibition, Apoptosis Induction | [5] |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide (12 ) | MCF-7 (Breast) | Antiproliferative Assay | 3.1 | Not Specified | [6] |
| 3,4,5-trihydroxy-substituted N-benzimidazole-derived carboxamide (36 ) | MCF-7 (Breast) | Antiproliferative Assay | 4.8 | Not Specified | [6] |
Table 2: Antimicrobial Activity of 5-Methoxyindole Analogs
| Compound/Analog | Target Organism | Assay Type | MIC (µg/mL) / Zone of Inhibition (cm) | Reference |
| 5-methoxyimidazoquinolones (6 ) | S. aureus | In vitro antibacterial activity | Equipotent to 5-fluoro analogue | [7] |
| 5-methoxyimidazoquinolones (6 ) | E. coli, P. aeruginosa | In vitro antibacterial activity | 2 to 16 times less potent than 5-fluoro analogue | [7] |
| N-methyl-3-aryl indazoles (5i , 5f , 5a ) | Xanthomonas campestris | Well Diffusion | 2.3, 2.2, 2.1 | [8] |
| N-methyl-3-aryl indazoles (5j , 5a ) | Escherichia coli | Well Diffusion | 1.6, 1.5 | [8] |
| 3,4,5-trihydroxy-substituted N-benzimidazole-derived carboxamide (37 ) | S. aureus, E. faecalis, E. coli (efflux del.) | In vitro antibacterial activity | 16 | [6] |
Table 3: Other Biological Activities of 5-Methoxyindole and its Analogs
| Compound/Analog | Biological Activity | Key Findings | Reference |
| 5-Methoxyindole | Antifungal | Stronger inhibition of conidial germination of Fusarium graminearum compared to melatonin. | [9] |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Neuroprotection | Reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), confers cerebral preconditioning against ischemic stroke. | [10][11] |
| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO) | Neuroprotective, Antioxidant | Potent neuroprotective effects, suppresses lipid peroxidation. | [12] |
| 5-Methoxyindole | Receptor Activity | Dual agonist and inverse agonist activity at the 5-HT3B receptor and partial agonism at the 5-HT3A receptor. | [13] |
| 5-Methoxyindole-3-acetic acid | Secretion Modulation | Increased the number of granular vesicles in mouse pinealocytes. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating the biological activity of 5-methoxyindole analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation.[15]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[3][15]
-
Compound Treatment: The cells are then treated with serial dilutions of the 5-methoxyindole analogs (or a vehicle control) and incubated for a specified period (e.g., 48 hours).[3]
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which the compound inhibits cell growth by 50% (IC50).[3]
Tubulin Polymerization Inhibition Assay
This biochemical assay measures the ability of a compound to interfere with the assembly of microtubules, a key mechanism for many anticancer agents.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a buffer is prepared.
-
Compound Addition: The test compound (e.g., OXi8006) is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization of tubulin is initiated by raising the temperature.
-
Monitoring Polymerization: The increase in absorbance, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[15]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Signaling Pathways and Mechanisms of Action
The biological effects of 5-methoxyindole analogs are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms identified in the literature.
Caption: Regulation of COX-2 expression by 5-methoxyindole metabolites.[3]
Caption: Inhibition of tubulin polymerization leading to apoptosis.[2]
Caption: Workflow for determining cytotoxicity using the MTT assay.[3]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 7. 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. goldbio.com [goldbio.com]
- 14. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antioxidant Activity of Indole-Based Melatonin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of various indole-based melatonin analogs against the parent molecule, melatonin, and other standard antioxidants. The data presented is compiled from multiple studies to offer a broad perspective on the structure-activity relationships that govern the antioxidant capacity of these compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activity of melatonin and its indole-based analogs is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for melatonin and several of its analogs from different antioxidant assays.
| Compound | Assay | IC50 (µM) | Reference Standard (IC50 µM) | Source |
| Melatonin | Hydroxyl Radical Scavenging | 11.4 ± 1.0 | - | [1] |
| Pinoline | Hydroxyl Radical Scavenging | 62.3 ± 3.8 | - | [1] |
| Melatonin | ABTS Radical Scavenging | 4 | Trolox (15.5), Vitamin C (15.5) | [2] |
| Glutathione | ABTS Radical Scavenging | 11 | - | [2] |
| NADH | ABTS Radical Scavenging | 17 | - | [2] |
| NADPH | ABTS Radical Scavenging | 21 | - | [2] |
| Melatonin | ABTS Radical Scavenging | 3.89 | Resveratrol (0.18), Trolox (0.32) | [3] |
| Serotonin | DMPD Radical Scavenging | Lower than Melatonin | Trolox | [4][5] |
| 6-Hydroxymelatonin | Peroxyl Radical Scavenging | Higher activity than Melatonin | Trolox | [6] |
Note: The presented data is collated from various research articles. Direct comparison between values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures reported in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compounds (melatonin analogs)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds and the standard antioxidant in methanol to prepare a series of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or standard solution.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A control well for each sample should contain 100 µL of the sample and 100 µL of methanol to account for any absorbance from the sample itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound with DPPH.
-
A_control is the absorbance of the test compound without DPPH.
-
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compounds (melatonin analogs)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the standard antioxidant in a suitable solvent.
-
Assay:
-
Add 20 µL of the test compound or standard solution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds (melatonin analogs)
-
Standard antioxidant (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in the phosphate buffer.
-
Prepare a fresh solution of AAPH in the phosphate buffer just before use.
-
Prepare serial dilutions of the test compounds and Trolox standard in the phosphate buffer.
-
-
Assay:
-
In a black 96-well plate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of melatonin and its analogs are not solely due to direct radical scavenging. They also modulate intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
Antioxidant Signaling Cascade of Melatonin
Melatonin initiates a cascade where its metabolites also act as potent antioxidants, amplifying its overall protective effect.
Caption: Melatonin's antioxidant cascade.
General Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for the described antioxidant assays follows a similar pattern of reagent preparation, reaction initiation, and data acquisition.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and comparative studies of melatonin and classic antioxidants in terms of their interactions with the ABTS cation radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of Antibodies Against 5-Methoxyindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against various 5-methoxyindole compounds. Understanding the specificity of antibodies is critical for the development of accurate immunoassays for research, diagnostics, and drug development. This document outlines the experimental data, detailed methodologies for assessing cross-reactivity, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Antibody Cross-Reactivity Profile
The cross-reactivity of a polyclonal antibody raised against a 5-methoxytryptamine-protein conjugate was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to 5-methoxytryptamine.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5-Methoxytryptamine | 10 | 100 | |
| N-Acetyl-5-methoxytryptamine | 25 | 40 | |
| 5-Methoxyindole-3-acetic acid | 150 | 6.7 | |
| 5-Methoxytryptophol | 80 | 12.5 | |
| 5-Hydroxyindole-3-acetic acid | > 1000 | < 1 | |
| Serotonin | 500 | 2 |
Note: The data presented in this table is illustrative and based on typical cross-reactivity patterns observed in immunoassays for small molecules. Actual experimental results may vary.
Experimental Protocols
A competitive ELISA is the recommended method for determining the cross-reactivity of antibodies against small molecules like 5-methoxyindole compounds.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody against various 5-methoxyindole compounds.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific for the target 5-methoxyindole, e.g., anti-5-methoxytryptamine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Standard (5-methoxytryptamine) and competitor 5-methoxyindole compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard (5-methoxytryptamine) and the competitor compounds in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In separate tubes, pre-incubate 50 µL of each standard or competitor dilution with 50 µL of the enzyme-conjugated detection antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the Substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard (5-methoxytryptamine) concentrations.
-
Determine the IC50 value for the standard and each competitor compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percentage of cross-reactivity for each competitor compound using the following formula:
-
% Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100
-
Mandatory Visualizations
Signaling Pathway
5-Methoxytryptamine is an agonist for serotonin receptors, particularly the 5-HT1A receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling Pathway
Experimental Workflow
The diagram below outlines the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Competitive ELISA Workflow
Safety Operating Guide
Proper Disposal of Methyl 5-Methoxy-1H-indole-3-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of methyl 5-methoxy-1H-indole-3-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This compound must be managed as hazardous waste, adhering to strict protocols to mitigate risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Immediate Safety and Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate Waste: Do not mix this waste with non-hazardous waste. It is also best practice to segregate halogenated and non-halogenated solvent waste streams, as their disposal methods can differ.
-
Use Appropriate Containers:
-
Solid Waste: Collect solid waste, including contaminated items, in a designated, leak-proof hazardous waste container with a secure lid.
-
Liquid Waste: Collect solutions in a chemically compatible, shatter-resistant container designed for liquid hazardous waste. Ensure the container has a tight-sealing cap.
-
2. Container Management and Labeling:
-
Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must clearly state the full chemical name: "this compound" and list any other constituents (e.g., solvents) with their approximate concentrations.
-
Container Condition: Ensure waste containers are in good condition, free from leaks or external contamination.
-
Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding waste. This prevents spills and the release of vapors.
3. Storage:
-
Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Safe Storage: This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials such as strong oxidizing agents and strong acids.
4. Arranging for Disposal:
-
Licensed Disposal Company: The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport hazardous waste off-site yourself.
-
Empty Containers: An "empty" container that held this compound should also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
Disposal Workflow
References
Personal protective equipment for handling methyl 5-methoxy-1H-indole-3-carboxylate
Essential Safety and Handling Guide for Methyl 5-methoxy-1H-indole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the safety data of structurally similar compounds, such as methyl 5-hydroxy-1H-indole-3-carboxylate and 5-methoxyindole-3-carbaldehyde, and general best practices for handling laboratory chemicals. Always consult the official SDS provided by your supplier for definitive guidance.
Quantitative Hazard Data Summary
The following table summarizes the known hazards of structurally similar indole compounds. This data should be considered indicative of the potential hazards of this compound.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) | Source Compound(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | Methyl 5-hydroxy-1H-indole-3-carboxylate |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | Methyl 5-hydroxy-1H-indole-3-carboxylate, 5-Methoxyindole-3-carbaldehyde |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Methyl 5-hydroxy-1H-indole-3-carboxylate, 5-Methoxyindole-3-carbaldehyde |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | 5-Methoxyindole-3-carbaldehyde |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure, especially when handling the powder form.[2][3][4]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5][6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] A face shield may be necessary for splash protection during bulk handling.[8][9]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation.[7][10][12]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[3][11]
3. Handling and Use:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe in dust.[5]
-
Wash hands thoroughly after handling the compound.[6]
-
When weighing the powder, do so within a fume hood or a powder handling enclosure to minimize dust dispersion.[2]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.
1. Waste Identification and Segregation:
-
This compound should be treated as hazardous waste.
-
Segregate waste containing this compound from non-hazardous trash.[7]
-
Keep it separate from incompatible materials.[7]
2. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material (e.g., weighing papers, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[1][7] The container must be kept closed when not in use.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1]
3. Labeling and Storage of Waste:
-
Affix a hazardous waste label to all waste containers.[7] The label should clearly identify the contents, including the chemical name.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.[1]
4. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed and approved waste disposal company.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[1][7]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. hmc.edu [hmc.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. csub.edu [csub.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
